2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-3-methoxycarbonylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BFO4/c1-14-8(11)5-3-2-4-6(7(5)10)9(12)13/h2-4,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNQFICBQZRXEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)OC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301236867 | |
| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1315476-07-3 | |
| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315476-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-borono-2-fluoro-, 1-methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301236867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a substituted aromatic boronic acid of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules, while the methoxycarbonyl group provides a handle for further chemical transformations. The boronic acid functional group is particularly valuable for its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some data are readily available from various suppliers, a specific melting point for this isomer is not widely reported in publicly available literature.
Table 1: Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1315476-07-3 | [1][2][3] |
| Molecular Formula | C₈H₈BFO₄ | [1][2][3] |
| Molecular Weight | 197.96 g/mol | [1][2][3] |
| Appearance | Solid (form may vary) | [4] |
| Purity | Typically ≥95% | [3] |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | Room Temperature | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While raw spectral data is not publicly available, the expected spectral characteristics can be inferred from the compound's structure and data for analogous compounds.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | Spectral data is available. | [5] |
| ¹³C NMR | Spectral data is available. | [5] |
| Mass Spectrometry | Spectral data is available. | [5] |
| Infrared (IR) Spectroscopy | Spectral data is available. | [5] |
Safety and Handling
Table 3: General Safety Information
| Hazard Category | Recommendations | Reference(s) |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. | [6] |
| Skin Corrosion/Irritation | Causes skin irritation. | [6] |
| Eye Damage/Irritation | Causes serious eye irritation. | [6] |
| Respiratory Sensitization | May cause respiratory irritation. | [6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection. | [6] |
| Handling | Avoid breathing dust. Use in a well-ventilated area. | [6] |
| Storage | Store in a tightly sealed container in a cool, dry place. | [1] |
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be adapted from procedures for structurally similar compounds, such as the one described in US Patent US8822730B2 for the synthesis of 4-chloro-2-fluoro-3-substituted-phenylboronic acids. The following is a representative, hypothetical protocol.
Materials:
-
Methyl 2-bromo-6-fluorobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Aqueous Hydrochloric Acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve methyl 2-bromo-6-fluorobenzoate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add trimethyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C until the solution is acidic.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The following is a general protocol.
Materials:
-
This compound (1.2 eq)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, this compound, the palladium catalyst, and the base under an inert atmosphere.
-
Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
Seal the tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a biphasic system was used, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of a wide range of target molecules, particularly in the pharmaceutical and materials science sectors.
-
Drug Discovery: The incorporation of the 2-fluoro-3-carboxyphenyl moiety into lead compounds can modulate their pharmacokinetic and pharmacodynamic properties. The fluorine atom can block metabolic sites and enhance binding to biological targets through favorable electrostatic interactions.
-
Organic Materials: As a building block for biaryl structures, this compound can be used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the electronic properties of the conjugated system are critical.
-
Agrochemicals: Similar to pharmaceutical applications, the introduction of this structural motif can lead to the development of new herbicides, pesticides, and fungicides with improved efficacy and environmental profiles.
References
- 1. usbio.net [usbio.net]
- 2. 1315476-07-3|(2-Fluoro-3-(methoxycarbonyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. [2-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid | Sigma-Aldrich [sigmaaldrich.com]
- 5. [2-FLUORO-3-(METHOXYCARBONYL)PHENYL]BORONIC ACID(1315476-07-3) 1H NMR spectrum [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
Technical Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
CAS Number: 1315476-07-3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a key building block in modern organic synthesis. The document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and discusses its significance in the field of drug discovery.
Core Compound Identification and Properties
This compound is a substituted phenylboronic acid that serves as a versatile reagent, primarily in palladium-catalyzed cross-coupling reactions. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique electronic properties and offers multiple points for further chemical modification.
Table 1: Physicochemical and Identification Data [1]
| Property | Value |
|---|---|
| CAS Number | 1315476-07-3 |
| Molecular Formula | C₈H₈BFO₄ |
| Molecular Weight | 197.96 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% |
| Storage Temperature | -20°C |
Synthesis and Experimental Protocols
The synthesis of arylboronic acids like this compound is commonly achieved through a directed ortho-metalation (lithiation) followed by a borylation reaction. This standard methodology provides a reliable route to the target compound from commercially available starting materials.
Representative Synthesis Protocol: Lithiation-Borylation
This protocol is a representative example based on established methods for synthesizing substituted phenylboronic acids.[2] The starting material would be methyl 2-fluorobenzoate. The fluorine and ester groups direct the deprotonation to the C3 position.
Materials and Reagents:
-
Methyl 2-fluorobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate or Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve methyl 2-fluorobenzoate in anhydrous THF in an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of LDA or n-BuLi dropwise to the reaction mixture, ensuring the internal temperature is maintained below -70 °C. Stir the mixture at this temperature for 1-2 hours.
-
Borylation: Add triisopropyl borate (or trimethyl borate) dropwise to the reaction mixture, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours, then let it warm slowly to room temperature overnight.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1 M HCl until the solution is acidic. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Organic Synthesis
Phenylboronic acids are foundational reagents in organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. The fluorine atom in the title compound is of particular interest to medicinal chemists, as its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.
General Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for coupling this compound with a generic aryl or heteroaryl halide. Optimization of the catalyst, base, and solvent system may be required for specific substrates.
Materials and Reagents:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF/Water mixture)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add the aryl halide, this compound, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired biaryl product.
Visualization of Key Processes
To illustrate the utility of this compound, the following diagrams depict its synthesis workflow and its role in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Synthesis Workflow
Caption: Representative workflow for the synthesis of the title compound.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
An In-depth Technical Guide to 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and discusses its significance in the development of novel therapeutics.
Core Compound Properties
This compound is an organoboron compound valued for its utility as a versatile intermediate in the synthesis of complex organic molecules. Its structural features, including the fluorine atom and the methoxycarbonyl group, impart unique reactivity and properties that are highly sought after in pharmaceutical and materials science research.
| Property | Value | Citation(s) |
| Molecular Weight | 197.96 g/mol | [1][2] |
| Molecular Formula | C₈H₈BFO₄ | [1][2] |
| CAS Number | 1315476-07-3 | [1][2] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥95% | [1] |
| Storage Temperature | -20°C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through the lithiation of a corresponding substituted benzene followed by reaction with a borate ester and subsequent hydrolysis. The following is a representative protocol adapted from general methods for the preparation of substituted phenylboronic acids.[3]
Experimental Protocol: Synthesis
Materials:
-
Methyl 2-fluoro-3-bromobenzoate
-
n-Butyllithium (n-BuLi) in hexanes
-
Trimethyl borate (B(OMe)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with methyl 2-fluoro-3-bromobenzoate dissolved in anhydrous THF.
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1 hour.
-
Borylation: Trimethyl borate is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 2 hours at this temperature, then allowed to warm to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid. The mixture is stirred for 1 hour. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (typically 1-5 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[6][7]
Role in Drug Discovery and Signaling Pathways
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its importance lies in its role as a key intermediate for the synthesis of biologically active compounds. The introduction of a fluorinated phenyl group can significantly alter a molecule's physicochemical properties, such as its metabolic stability, binding affinity, and lipophilicity.[8]
The biaryl structures synthesized using this boronic acid are present in a wide range of pharmaceuticals targeting various biological pathways. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature biaryl cores. The strategic placement of the fluorine atom and other functional groups, enabled by the use of this versatile building block, allows for the fine-tuning of a drug candidate's interaction with its biological target.
Further research into the specific molecules synthesized from this compound is required to elucidate their precise mechanisms of action and the signaling pathways they influence.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. usbio.net [usbio.net]
- 3. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with the Fischer esterification of 2-fluoro-3-bromobenzoic acid, followed by a lithiation-borylation reaction. This guide details the experimental protocols, presents key quantitative data, and includes visualizations to elucidate the process.
Overview of the Synthetic Route
The synthesis of this compound is proposed to proceed through the following two key transformations:
-
Fischer Esterification: The carboxylic acid functionality of 2-fluoro-3-bromobenzoic acid is converted to a methyl ester, yielding methyl 2-fluoro-3-bromobenzoate. This reaction is typically catalyzed by a strong acid in the presence of excess methanol.
-
Lithiation-Borylation: The aryl bromide of methyl 2-fluoro-3-bromobenzoate undergoes a halogen-metal exchange with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures. The resulting aryllithium species is then quenched with a borate ester, like triisopropyl borate, to form the desired boronic acid after acidic workup.
A schematic of this synthetic pathway is presented below.
Figure 1: Proposed synthesis route for this compound.
Experimental Protocols
The following protocols are adapted from established procedures for similar transformations and provide a detailed methodology for the synthesis of this compound.
Step 1: Synthesis of Methyl 2-fluoro-3-bromobenzoate (Fischer Esterification)
This procedure outlines the acid-catalyzed esterification of 2-fluoro-3-bromobenzoic acid.
Materials:
-
2-Fluoro-3-bromobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-3-bromobenzoic acid (1.0 eq) in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Maintain the reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-fluoro-3-bromobenzoate.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound (Lithiation-Borylation)
This procedure details the conversion of methyl 2-fluoro-3-bromobenzoate to the target boronic acid.
Materials:
-
Methyl 2-fluoro-3-bromobenzoate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Schlenk flask or three-necked round-bottom flask
-
Syringes
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
Set up a flame-dried Schlenk flask or three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
-
Under an inert atmosphere (nitrogen or argon), dissolve methyl 2-fluoro-3-bromobenzoate (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Figure 2: Experimental workflow for the synthesis of this compound.
Quantitative Data
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 2-Fluoro-3-bromobenzoic acid | C₇H₄BrFO₂ | 219.01 | White to off-white solid |
| Methyl 2-fluoro-3-bromobenzoate | C₈H₆BrFO₂ | 233.04 | Colorless to pale yellow liquid or solid |
| This compound | C₈H₈BFO₄ | 197.96 | White to off-white solid |
Table 2: Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Estimated Time (h) | Expected Yield (%) |
| Fischer Esterification | Methanol, H₂SO₄ | Methanol | Reflux | 4-12 | 80-95 |
| Lithiation-Borylation | n-BuLi, B(OiPr)₃ | THF | -78 to RT | 12-16 | 60-80 |
Table 3: Spectroscopic Data for this compound
Note: The following are predicted NMR chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.
| ¹H NMR (DMSO-d₆) | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| B(OH)₂ | 8.1 (broad s) | Broad Singlet | - |
| Ar-H | 7.8-7.9 | Multiplet | - |
| Ar-H | 7.5-7.6 | Multiplet | - |
| Ar-H | 7.2-7.3 | Multiplet | - |
| OCH₃ | 3.85 | Singlet | - |
| ¹³C NMR (DMSO-d₆) | Predicted Chemical Shift (ppm) |
| C=O | ~165 |
| C-F | ~160 (d, ¹JCF ≈ 245 Hz) |
| C-B | ~135 (broad) |
| Ar-C | ~132 |
| Ar-C | ~128 |
| Ar-C | ~118 (d, ²JCF ≈ 22 Hz) |
| OCH₃ | ~52 |
Safety Considerations
-
n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.
-
Concentrated sulfuric acid is highly corrosive.
-
Anhydrous solvents are essential for the success of the lithiation-borylation step.
-
All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical instrumentation.
An In-depth Technical Guide to the Stability and Storage of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid. While specific quantitative stability data for this compound is not extensively available in public literature, this document consolidates general principles from studies on analogous arylboronic acids, outlines key degradation pathways, and provides detailed experimental protocols for stability assessment.
Core Concepts in Stability
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The presence of moisture, oxygen, light, and non-neutral pH conditions can significantly impact its shelf-life and performance in chemical reactions. The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents on the phenyl ring can also influence the reactivity and stability of the C-B bond.
Key Stability-Influencing Factors:
-
Moisture: Arylboronic acids can be hygroscopic and are susceptible to hydrolysis.
-
Oxygen: The boronic acid moiety can be prone to oxidation, especially in solution and in the presence of catalysts.
-
pH: Both acidic and basic conditions can catalyze the degradation of arylboronic acids.
-
Temperature: Elevated temperatures generally accelerate the rate of degradation.
-
Light: Photochemical degradation can be a concern for some organic molecules.
Major Degradation Pathways
The two primary degradation pathways for this compound are protodeboronation and oxidation.
2.1. Protodeboronation
Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of methyl 2-fluorobenzoate and boric acid. This reaction is a common side reaction in processes utilizing arylboronic acids, such as Suzuki-Miyaura cross-coupling reactions, and can be promoted by acidic or basic conditions.
2.2. Oxidation
The boronic acid functional group is susceptible to oxidation, which can lead to the formation of the corresponding phenol, 2-fluoro-3-hydroxybenzoic acid methyl ester, and boric acid. This process can be accelerated by the presence of oxidizing agents, metal catalysts, or exposure to air over extended periods.
Below is a diagram illustrating the primary degradation pathways for this compound.
Recommended Storage and Handling
To ensure the integrity and reactivity of this compound, proper storage and handling procedures are crucial. The following recommendations are based on best practices for arylboronic acids.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Refrigerated (2-8 °C) for short-term storage. -20 °C for long-term storage. | Minimizes the rate of thermal degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Prevents oxidation by atmospheric oxygen. |
| Moisture | Keep in a tightly sealed container in a dry place. | Avoids hydrolysis and protodeboronation. |
| Light | Store in an opaque or amber vial. | Protects against potential photochemical degradation. |
Handling Precautions:
-
Handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Minimize exposure to air and moisture when handling.
-
For use in solution, prepare solutions fresh and use them promptly.
Experimental Protocols for Stability Assessment
To obtain quantitative stability data for this compound, forced degradation studies under controlled conditions are recommended. The following are generalized protocols for stability assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
4.1. Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact parent compound from its potential degradation products, allowing for accurate quantification of the parent compound's decay over time.
Objective: To quantify the amount of this compound and its degradation products over time under specific stress conditions (e.g., elevated temperature, different pH, exposure to light or an oxidizing agent).
Instrumentation and Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
A suitable reversed-phase HPLC column (e.g., C18).
-
This compound.
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water).
-
Buffers for pH control.
-
Forced degradation chambers (e.g., oven, UV light chamber).
Procedure:
-
Method Development: Develop an HPLC method that achieves baseline separation of this compound from its likely degradation products (methyl 2-fluorobenzoate and methyl 2-fluoro-3-hydroxybenzoate).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Forced Degradation: Subject aliquots of the stock solution to various stress conditions:
-
Thermal: Heat at a specified temperature (e.g., 60 °C) for a defined period.
-
Acidic/Basic Hydrolysis: Add acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) and heat.
-
Oxidative: Add an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic: Expose to UV light.
-
-
Time-Point Analysis: At specified time intervals, withdraw a sample, neutralize if necessary, and dilute to a suitable concentration.
-
HPLC Analysis: Inject the samples onto the HPLC system and record the chromatograms.
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any degradation products. Calculate the percentage of degradation over time.
4.2. NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for identifying the structure of degradation products.
Objective: To identify the chemical structure of the degradation products formed under stress conditions.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvents (e.g., DMSO-d₆, CD₃CN).
-
NMR tubes.
Procedure:
-
Sample Preparation: Prepare a concentrated solution of the stressed sample (from the forced degradation study) after removing the non-deuterated solvent.
-
NMR Analysis: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.
-
Structure Elucidation: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the structure of the degradation products. Compare the spectra with those of authentic reference standards if available.
The following diagram illustrates a general workflow for a stability assessment study.
Conclusion
While specific quantitative stability data for this compound is limited in the public domain, a thorough understanding of the general stability of arylboronic acids provides a strong foundation for its proper use. By adhering to the recommended storage and handling guidelines and by employing the described analytical methodologies, researchers, scientists, and drug development professionals can ensure the integrity of this compound and generate the necessary stability data for their specific applications. The primary degradation pathways to consider are protodeboronation and oxidation, which can be minimized by controlling exposure to moisture, oxygen, light, and non-neutral pH conditions.
Technical Guide: Spectral Analysis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the expected spectral characteristics of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS: 1315476-07-3), a key building block in organic synthesis and pharmaceutical development. Due to the limited availability of published, experimentally verified spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar molecules. It includes expected quantitative data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in tabular format for clarity. Furthermore, this guide outlines standardized experimental protocols for acquiring such data, offering a foundational methodology for researchers. A logical workflow for the spectral characterization of chemical compounds is also provided in a visual diagram.
Introduction
This compound is an organic compound featuring a fluorinated phenyl ring functionalized with both a boronic acid and a methoxycarbonyl group.[1][2] Its molecular formula is C₈H₈BFO₄, and it has a molecular weight of 197.96 g/mol .[1][2] Such structures are of significant interest in medicinal chemistry and materials science, often serving as critical intermediates in Suzuki-Miyaura cross-coupling reactions to form complex molecular architectures. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this reagent before its use in further synthetic steps.
This document serves as a reference guide to the anticipated spectral data for this compound. While direct experimental data is not widely published, the predictions herein are derived from established principles of spectroscopy and data from analogous compounds.
Predicted Spectral Data
The following tables summarize the expected spectral data for this compound. These values are predictive and should be confirmed by experimental analysis.
NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are all highly informative.
Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |
| ¹H | ~8.2-8.0 | Singlet (broad) | B(OH )₂ |
| ¹H | ~7.8-7.6 | Multiplet | Ar-H |
| ¹H | ~7.5-7.3 | Multiplet | Ar-H |
| ¹H | ~7.3-7.1 | Multiplet | Ar-H |
| ¹H | ~3.9 | Singlet | OCH ₃ |
| ¹³C | ~165 | Singlet | C =O |
| ¹³C | ~160 (d, ¹JCF ≈ 250 Hz) | Doublet | C -F |
| ¹³C | ~135-120 | Multiplets | Ar-C H |
| ¹³C | ~120 (d, ²JCF) | Doublet | Ar-C |
| ¹³C | Not observed or very broad | - | C -B |
| ¹³C | ~52 | Singlet | OC H₃ |
Note: The signal for the carbon atom attached to boron (C-B) is often broadened to the point of being unobservable due to the quadrupolar relaxation of the boron nucleus.
Table 2: Predicted ¹⁹F and ¹¹B NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Reference Standard | Expected Characteristics |
| ¹⁹F | ~ -110 to -120 | CFCl₃ | A single resonance, potentially showing coupling to adjacent protons. |
| ¹¹B | ~ 28 to 33 | BF₃·OEt₂ | A single, broad signal characteristic of a trigonal boronic acid. |
Infrared (IR) Spectroscopy Data
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which induces molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3500-3200 | O-H Stretch | B(OH)₂ | Broad, Strong |
| ~3000 | C-H Stretch | Aromatic & Methyl | Medium |
| 1730-1715 | C=O Stretch | Ester | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1380-1310 | B-O Stretch | Boronic Acid | Strong |
| 1250-1200 | C-O Stretch | Ester | Strong |
| 1100-1050 | C-F Stretch | Aryl Fluoride | Strong |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight.
Table 4: Predicted Mass Spectrometry Data
| Technique | Ionization Mode | Predicted [M+H]⁺ (m/z) | Predicted [M-H]⁻ (m/z) |
| Electrospray (ESI-MS) | Positive | 199.06 | - |
| Electrospray (ESI-MS) | Negative | - | 197.04 |
Note: The exact mass is 198.0527. The values above reflect the expected observation for the most abundant isotopes.
Experimental Protocols
The following are generalized protocols for obtaining the spectral data described above. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a multinuclear NMR spectrometer operating at a field strength of 300 MHz or higher.
-
¹H NMR Acquisition: Acquire the spectrum with a 45° pulse angle and a relaxation delay of 1-2 seconds. Use the residual solvent peak as the internal reference.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. Use an external reference standard like CFCl₃.[3]
-
¹¹B NMR Acquisition: Acquire the spectrum using a broadband probe tuned to the ¹¹B frequency. Use an external reference like BF₃·OEt₂.[4]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument software to yield the final transmittance or absorbance spectrum.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with a liquid chromatography system (LC-MS).
-
Acquisition: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare its m/z value with the calculated molecular weight of the compound.
Workflow for Spectral Characterization
The following diagram illustrates a standard workflow for the complete spectral characterization and structure confirmation of a synthetic chemical compound like this compound.
Caption: Workflow for Compound Spectral Characterization.
References
Technical Guide to the Safe Handling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety data for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS No. 1315476-07-3), a key building block in pharmaceutical and chemical synthesis. Due to the limited availability of a complete Safety Data Sheet (SDS) for this specific compound, this guide incorporates data from structurally similar isomers to provide a thorough understanding of potential hazards. All information derived from related compounds is clearly indicated.
Chemical Identification and Physical Properties
This section details the fundamental chemical and physical characteristics of this compound.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1315476-07-3 | [1][2] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder (based on isomers) | [3] |
| Purity | ≥95% | [2] |
| Melting Point | Not available for the target compound. Isomer (4-Fluoro-3-(methoxycarbonyl)phenylboronic acid): 255 °C | [3] |
| Boiling Point | Not available for the target compound. Isomer (2-Fluoro-4-(methoxycarbonyl)phenylboronic acid): 355.1 °C at 760 mmHg | [4] |
| Density | Not available for the target compound. Isomer (2-Fluoro-4-(methoxycarbonyl)phenylboronic acid): 1.33 g/cm³ | [4] |
| Storage Temperature | -20°C | [1] |
Hazard Identification and Classification
| Hazard Class | Category | GHS Hazard Statement (based on isomers) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[5] |
Signal Word: Warning (based on isomers)[5]
Pictograms (based on isomers):
Experimental Protocols & Handling Procedures
Detailed experimental protocols for the safety assessment of this compound are not publicly available. However, based on the handling guidelines for similar boronic acid derivatives, the following procedures are recommended.
General Handling Workflow:
General laboratory workflow for handling chemical reagents.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Ensure full body coverage.
-
Respiratory Protection: If working with the solid form where dust may be generated, use a NIOSH-approved respirator with a particulate filter.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid inhalation of dust.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
First Aid Measures
In case of exposure, follow these first aid procedures.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting and Accidental Release Measures
Fire Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Thermal decomposition may produce carbon oxides, hydrogen fluoride, and boron oxides.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 3).
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up the spilled solid material, avoiding dust generation. Place in a suitable, closed container for disposal.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Recommended storage temperature is -20°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
The following diagram illustrates the logical relationship for safe chemical handling, from hazard identification to disposal.
Logical flow for safe chemical management.
References
A Technical Guide to 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, commercial availability, and provides a generalized synthesis protocol. Furthermore, it explores its critical role as an intermediate in the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern drug discovery. This guide is intended to be a resource for researchers and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Properties
This compound, identified by the CAS number 1315476-07-3 , is a substituted phenylboronic acid derivative. The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique reactivity and properties, making it a versatile reagent in organic synthesis.
| Property | Value | Source(s) |
| CAS Number | 1315476-07-3 | [1][2][3] |
| Molecular Formula | C₈H₈BFO₄ | [2][3] |
| Molecular Weight | 197.96 g/mol | [2][3] |
| Purity | Typically ≥95% | [3] |
| Appearance | White to off-white solid/powder | |
| Storage Temperature | -20°C | [2] |
Commercial Availability
This compound is commercially available from various chemical suppliers. Researchers can procure this compound in quantities ranging from milligrams to kilograms, facilitating both small-scale research and larger-scale drug development projects.
Known Suppliers:
Pricing and lead times vary by supplier and quantity. It is advisable to request quotes from multiple vendors for bulk orders.
Synthesis and Experimental Protocols
A plausible synthetic route would start from a suitable halogenated precursor, such as methyl 2-fluoro-3-bromobenzoate.
Generalized Synthesis Protocol:
Step 1: Formation of the Organometallic Reagent
-
Dissolve the starting material (e.g., methyl 2-fluoro-3-bromobenzoate) in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature, typically -78°C, using a dry ice/acetone bath.
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium in hexanes) or a Grignard reagent to the reaction mixture while maintaining the low temperature.
-
Stir the mixture at -78°C for a specified period to ensure complete formation of the organometallic intermediate.
Step 2: Borylation and Hydrolysis
-
To the freshly prepared organometallic solution, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise, ensuring the temperature remains below -70°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Discovery and Organic Synthesis
Phenylboronic acids are indispensable tools in modern organic chemistry, primarily due to their utility in the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organohalide, enabling the synthesis of complex biaryl and heteroaryl structures that are common motifs in pharmaceuticals.
The fluorine atom in this compound can enhance the metabolic stability and binding affinity of a drug candidate, while the methoxycarbonyl group provides a handle for further chemical transformations.
Generalized Suzuki-Miyaura Coupling Protocol:
-
In a reaction vessel, combine this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a suitable degassed solvent or solvent mixture (e.g., dioxane, toluene, DMF/water).
-
Thoroughly degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir until the reaction is complete, as monitored by techniques such as TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.
-
Filter the solution and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
References
The Methoxycarbonyl Group: An In-depth Technical Guide to its Electronic Effects in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The methoxycarbonyl group, -C(O)OCH₃, is a common and influential substituent in the realm of organic chemistry, particularly in its application to boronic acids. Its presence on a phenylboronic acid scaffold significantly modulates the electronic properties of the molecule, thereby influencing its reactivity, acidity, and utility in a wide range of chemical transformations. This technical guide provides a comprehensive analysis of the electronic effects of the methoxycarbonyl group when appended to a phenylboronic acid core, with a focus on quantitative data, experimental protocols, and the implications for drug development and organic synthesis.
The methoxycarbonyl group is a moderately electron-withdrawing group, exerting its influence through a combination of inductive and resonance effects. Understanding these electronic perturbations is crucial for predicting and controlling the behavior of methoxycarbonyl-substituted boronic acids in critical reactions such as the Suzuki-Miyaura cross-coupling, a cornerstone of modern drug discovery and materials science. This guide will delve into the quantitative measures of these electronic effects, provide detailed experimental procedures for their characterization, and illustrate their impact on reaction outcomes.
Electronic Effects of the Methoxycarbonyl Group
The electronic influence of a substituent on an aromatic ring can be quantitatively described by Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a group and are invaluable for predicting reaction rates and equilibria. The methoxycarbonyl group is characterized by the following Hammett constants:
| Parameter | Value |
| σm (meta) | 0.33 |
| σp (para) | 0.45 |
These positive values confirm the electron-withdrawing nature of the methoxycarbonyl group at both the meta and para positions. The effect is more pronounced at the para position due to the contribution of both inductive and resonance effects, whereas the meta position is primarily influenced by the inductive effect.
Inductive and Resonance Effects
The electron-withdrawing character of the methoxycarbonyl group stems from two primary electronic interactions:
-
-I (Negative Inductive) Effect: The electronegative oxygen atoms in the ester functionality pull electron density away from the aromatic ring through the sigma bond framework. This effect acidifies the boronic acid and increases the electrophilicity of the boron atom.
-
-M (Negative Mesomeric or Resonance) Effect: When positioned at the para or ortho position, the carbonyl group can withdraw electron density from the aromatic ring via resonance. This delocalization of pi-electrons further enhances the electron-deficient nature of the boronic acid.
The interplay of these effects is crucial in determining the overall electronic character of the molecule.
Caption: Inductive and resonance effects of the methoxycarbonyl group.
Acidity of Methoxycarbonylphenylboronic Acids (pKa)
The Lewis acidity of a boronic acid, quantified by its pKa, is a direct reflection of its electronic properties. The electron-withdrawing nature of the methoxycarbonyl group is expected to increase the acidity (lower the pKa) of the boronic acid compared to unsubstituted phenylboronic acid.
| Compound | Predicted pKa |
| 4-Methoxycarbonylphenylboronic acid | 7.69[1] |
This predicted value is lower than the experimental pKa of unsubstituted phenylboronic acid (approximately 8.8), which is consistent with the electron-withdrawing effect of the methoxycarbonyl group.
Experimental Protocol for pKa Determination by Potentiometric Titration
This protocol outlines a general method for the experimental determination of boronic acid pKa values.
Materials:
-
Methoxycarbonylphenylboronic acid sample
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Deionized water (degassed)
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh a sample of the methoxycarbonylphenylboronic acid (e.g., 0.1 mmol) and dissolve it in a known volume of deionized water (e.g., 50 mL). Gentle heating may be required to aid dissolution.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert the calibrated pH electrode and a magnetic stir bar.
-
Acidification: Add a slight excess of standardized 0.1 M HCl to protonate the boronic acid fully.
-
Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL).
-
Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and purity assessment of methoxycarbonylphenylboronic acids.
¹H and ¹³C NMR Spectroscopy
The following tables summarize the available NMR data for 4-methoxycarbonylphenylboronic acid and its pinacol ester, as well as for the pinacol ester of the 3-isomer. The spectra are typically run in DMSO-d₆.
4-Methoxycarbonylphenylboronic acid [2]
| Assignment | ¹H NMR (DMSO-d₆, ppm) |
|---|---|
| Ar-H | 7.95 (d, 2H) |
| Ar-H | 7.85 (d, 2H) |
| B(OH)₂ | 8.2 (s, 2H) |
| -OCH₃ | 3.85 (s, 3H) |
4-Methoxycarbonylphenylboronic acid pinacol ester
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
|---|---|---|
| Ar-H | 8.01 (d, 2H) | 167.3 |
| Ar-H | 7.86 (d, 2H) | 134.8 |
| -OCH₃ | 3.91 (s, 3H) | 132.4 |
| -C(CH₃)₂ | 1.35 (s, 12H) | 128.7 |
| 84.3 | ||
| 52.3 |
| | | 25.0 |
3-Methoxycarbonylphenylboronic acid pinacol ester
| Assignment | ¹H NMR (CDCl₃, ppm) | ¹³C NMR (CDCl₃, ppm) |
|---|---|---|
| Ar-H | 8.46 (s, 1H) | 166.6 |
| Ar-H | 8.12 (d, 1H) | 139.0 |
| Ar-H | 7.97 (d, 1H) | 135.7 |
| Ar-H | 7.43 (t, 1H) | 132.2 |
| -OCH₃ | Not Reported | 129.8 |
| -C(CH₃)₂ | 1.34 (s, 12H) | 127.7 |
| 84.0 | ||
| 60.9 | ||
| 24.8 |
| | | 14.3 |
UV-Vis Spectroscopy
While specific UV-Vis spectra for methoxycarbonylphenylboronic acids were not found in the initial search, the general absorption characteristics of substituted benzoic acids can provide an estimation. Aromatic boronic acids typically exhibit two main absorption bands in the UV region. The presence of the methoxycarbonyl group, a chromophore, is expected to influence the position and intensity of these bands.
Impact on Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction
The electronic properties of the boronic acid have a profound impact on its performance in the Suzuki-Miyaura reaction. The electron-withdrawing methoxycarbonyl group enhances the Lewis acidity of the boron center, which can facilitate the transmetalation step of the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with a methoxycarbonylphenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Methoxycarbonylphenylboronic acid (3- or 4-isomer)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), methoxycarbonylphenylboronic acid (1.2 mmol), base (2.0-3.0 mmol), and palladium catalyst (1-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the degassed solvent(s) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitor by TLC or GC/MS).
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Applications in Drug Development and Agrochemicals
Methoxycarbonyl-substituted phenylboronic acids are valuable intermediates in the synthesis of a wide range of biologically active molecules. The methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized to introduce amide bonds or other key pharmacophores. This versatility makes these boronic acids attractive building blocks for the rapid generation of compound libraries in drug discovery programs. Similarly, in the agrochemical industry, these compounds are used to synthesize novel pesticides and herbicides.
Conclusion
The methoxycarbonyl group exerts a significant electron-withdrawing effect on the phenylboronic acid core, primarily through inductive and resonance interactions. This electronic perturbation increases the Lewis acidity of the boronic acid, as reflected in its lower predicted pKa value. These altered electronic properties influence the reactivity of the molecule, particularly in important synthetic transformations like the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of these electronic effects, supported by quantitative data and detailed experimental protocols, is essential for researchers and professionals in drug development and organic synthesis to effectively utilize these versatile building blocks in the creation of novel and complex molecules. Further experimental determination of the pKa values and complete spectroscopic characterization of both the 3- and 4-isomers will provide an even more comprehensive understanding of their chemical behavior.
References
The Advent and Ascendance of Fluorinated Phenylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Fluorinated phenylboronic acids, a class of versatile synthetic building blocks, have played a pivotal role in this "fluorine revolution." Their unique electronic properties, conferred by the highly electronegative fluorine atom, significantly influence the acidity, reactivity, and biological activity of the parent molecule. This technical guide provides a comprehensive overview of the discovery, history, and key applications of fluorinated phenylboronic acids, with a focus on their synthesis and utility in drug development. Detailed experimental protocols for their preparation and use in cross-coupling reactions are provided, alongside a quantitative analysis of their physicochemical properties.
A Historical Perspective: The Genesis of a Powerful Partnership
While boronic acids have been known for over 150 years, the advent of their fluorinated counterparts is a more recent development, intrinsically linked to the broader history of organofluorine chemistry. The journey to fluorinated phenylboronic acids can be traced through several key milestones:
-
Early Organofluorine Chemistry: The 19th and early 20th centuries saw the first syntheses of simple organofluorine compounds. However, the high reactivity of elemental fluorine posed significant challenges. A major breakthrough came in 1927 with the development of the Balz-Schiemann reaction , which provided a reliable method for introducing fluorine into aromatic rings via the thermal decomposition of diazonium tetrafluoroborates. This reaction was a critical enabler for the future synthesis of fluorinated aromatic compounds.
-
The Rise of Boronic Acids in Synthesis: The mid-20th century witnessed the burgeoning utility of organoboron compounds in organic synthesis. The development of methods to synthesize arylboronic acids, primarily through the reaction of organometallic reagents (like Grignard or organolithium reagents) with borate esters, laid the groundwork for their widespread use.
-
A Synergistic Union: The convergence of these two fields—organofluorine and organoboron chemistry—led to the first syntheses of fluorinated phenylboronic acids. While pinpointing the exact first report is challenging, it is evident from the literature that by the latter half of the 20th century, these compounds were being synthesized and utilized, particularly with the advent of palladium-catalyzed cross-coupling reactions.
-
The Suzuki-Miyaura Revolution: The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent widespread adoption dramatically elevated the importance of all arylboronic acids, including the fluorinated variants.[1] This powerful carbon-carbon bond-forming reaction, which earned its discoverers the Nobel Prize in Chemistry in 2010, provided a highly efficient and versatile method for incorporating fluorinated phenyl groups into complex molecules.
Today, fluorinated phenylboronic acids are indispensable tools in the design and synthesis of new pharmaceuticals, agrochemicals, and advanced materials. Their commercial availability and the wealth of synthetic methods for their preparation have solidified their position in the synthetic chemist's toolbox.
The Impact of Fluorination on Physicochemical Properties
The introduction of one or more fluorine atoms onto the phenyl ring of a boronic acid has profound effects on its electronic properties, most notably its Lewis acidity.
Enhanced Acidity (pKa)
The pKa of a boronic acid is a measure of its ability to accept a hydroxide ion to form a tetrahedral boronate species. This equilibrium is crucial for many of its applications, including its role in the Suzuki-Miyaura coupling and as a sensor for carbohydrates. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). This effect withdraws electron density from the boron atom, making it more electrophilic and thus a stronger Lewis acid. The result is a significant decrease in the pKa value compared to the parent phenylboronic acid.
The position and number of fluorine substituents have a predictable effect on the pKa:
-
Positional Effects: The inductive effect is distance-dependent. Therefore, fluorine atoms in the ortho and para positions have a more pronounced effect on the acidity than those in the meta position. In the para position, the electron-withdrawing inductive effect is partially offset by the electron-donating mesomeric effect (+M effect) of the fluorine atom's lone pairs.
-
Number of Fluorine Atoms: Increasing the number of fluorine substituents generally leads to a cumulative increase in acidity. For example, 3,5-bis(trifluoromethyl)phenylboronic acid has a pKa of 7.2, significantly lower than that of phenylboronic acid (around 8.8).[2]
This enhanced acidity is highly advantageous in drug design, as it can lead to stronger interactions with biological targets.
Table 1: pKa Values of Selected Fluorinated Phenylboronic Acids [3][4][5]
| Compound | pKa |
| Phenylboronic acid | ~8.8 |
| 2-Fluorophenylboronic acid | 8.70 |
| 3-Fluorophenylboronic acid | 8.45 |
| 4-Fluorophenylboronic acid | 8.80 |
| 3,5-Difluorophenylboronic acid | 7.75 |
| 3,4,5-Trifluorophenylboronic acid | 7.40 |
| 2,3,4,5,6-Pentafluorophenylboronic acid | 6.95 |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 7.2 |
Synthetic Methodologies
The synthesis of fluorinated phenylboronic acids generally follows established procedures for their non-fluorinated analogs, with the starting material being a suitably fluorinated aryl halide.
General Synthesis Workflow
The most common and versatile method for preparing fluorinated phenylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate, followed by acidic hydrolysis.
Caption: General workflow for the synthesis of fluorinated phenylboronic acids.
Detailed Experimental Protocols
This protocol describes the synthesis of 4-fluorophenylboronic acid from 4-bromofluorobenzene via a Grignard reagent.
Materials:
-
4-Bromofluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Trimethyl borate
-
Hydrochloric acid (e.g., 2 M)
-
Iodine (crystal for initiation)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 4-bromofluorobenzene in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction has started, add the remaining 4-bromofluorobenzene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of trimethyl borate in anhydrous diethyl ether or THF to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly add cold hydrochloric acid to hydrolyze the boronate ester and dissolve the magnesium salts.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude 4-fluorophenylboronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexane and ethyl acetate) to afford pure 4-fluorophenylboronic acid as a white solid.
-
Table 2: Typical Reaction Parameters for the Synthesis of Fluorinated Phenylboronic Acids
| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) |
| 4-Bromofluorobenzene | Mg, B(OCH3)3, HCl | THF | -78 to RT | 70-85 |
| 1-Bromo-3,5-difluorobenzene | n-BuLi, B(OiPr)3, HCl | THF/Hexane | -78 to RT | 65-80 |
| 1-Bromo-3,4,5-trifluorobenzene | Mg, B(OCH3)3, HCl | Diethyl ether | Reflux, then -78 to RT | ~70 |
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a fluorinated phenylboronic acid.
Materials:
-
Aryl halide (e.g., 4-iodoanisole)
-
Fluorinated phenylboronic acid (e.g., 3-fluorophenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or Pd(OAc)2 with a phosphine ligand)
-
Base (e.g., K2CO3, Na2CO3, or CsF)
-
Solvent (e.g., toluene, dioxane, or DMF/water mixture)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine the aryl halide, the fluorinated phenylboronic acid (typically 1.1-1.5 equivalents), and the base (typically 2-3 equivalents).
-
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst under the inert atmosphere.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is typically purified by column chromatography on silica gel to afford the pure biaryl product.
-
Key Applications in Drug Discovery and Development
The unique properties of fluorinated phenylboronic acids have made them invaluable in the pharmaceutical industry.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug.
-
Modulation of Acidity/Basicity: The introduction of a fluorine atom can alter the pKa of nearby functional groups, which can influence a drug's solubility, absorption, and target binding.
-
Conformational Control: Fluorine can influence the conformation of a molecule through steric and electronic effects, which can pre-organize a drug candidate for optimal binding to its biological target.
-
Enhanced Binding Affinity: The polarized C-F bond can participate in favorable electrostatic interactions with protein targets, leading to increased binding affinity and potency.
-
PET Imaging: The fluorine-18 isotope is a widely used positron emitter in Positron Emission Tomography (PET) imaging. The development of late-stage fluorination methods using fluorinated phenylboronic acid precursors allows for the rapid synthesis of radiolabeled drug candidates for in vivo imaging studies.
Visualizing Key Concepts
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Influence of Fluorine Substitution on Acidity
Caption: Logical relationship of factors influencing the acidity of phenylboronic acids.
Conclusion
Fluorinated phenylboronic acids have transitioned from chemical curiosities to indispensable reagents in modern organic synthesis and drug discovery. Their unique electronic properties, stemming from the strategic incorporation of fluorine, provide chemists with a powerful tool to fine-tune the physicochemical and biological properties of molecules. The continued development of novel synthetic methods and a deeper understanding of their reactivity will undoubtedly lead to further innovations in medicine and materials science, cementing the legacy of this remarkable class of compounds.
References
- 1. Synthetic applications of arylboronic acid via an aryl radical transfer pathway - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. sites.pitt.edu [sites.pitt.edu]
- 3. researchgate.net [researchgate.net]
- 4. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science due to the presence of a fluorine atom and a methoxycarbonyl group, which can enhance molecular properties.[1][2] The protocols provided are based on established methods for electronically demanding and potentially unstable boronic acids.
Introduction
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3][4] However, substrates with electron-withdrawing groups, such as the fluoro and methoxycarbonyl substituents on the target boronic acid, can present challenges.[5] These groups can affect the electronic properties and stability of the boronic acid, sometimes leading to side reactions like protodeboronation, especially under basic aqueous conditions.[6][7] Therefore, careful optimization of the reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity.[5] Modern palladium precatalysts, often paired with bulky, electron-rich phosphine ligands, have shown great success in coupling challenging substrates.[7][8][9][10]
Data Presentation: Expected Performance in Suzuki-Miyaura Coupling
While specific yield data for a wide range of coupling partners with this compound is not extensively published, the following table provides a summary of typical conditions and expected yields based on reactions with structurally related, electronically demanding boronic acids. Optimization is often required for each specific substrate pairing.
| Coupling Partner (Aryl Halide/Triflate) | Palladium Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Electron-rich Aryl Bromide | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 2-12 | 85-95 |
| Electron-neutral Aryl Chloride | XPhos-Pd-G3 | K₃PO₄ (aq) | THF | RT - 40 | 0.5-2 | 90-98[8][9] |
| Electron-deficient Aryl Bromide | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 4-16 | 75-90 |
| Heteroaryl Chloride | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 80-100 | 12-24 | 60-85[7] |
| Sterically Hindered Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 12-18 | 50-75 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates. The use of a pre-catalyst and anhydrous conditions is recommended to mitigate the potential instability of the fluorinated boronic acid.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl or heteroaryl halide/triflate (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 - 3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane, THF, Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., 2 mol%). Then, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1 M with respect to the limiting reagent).
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[5][11]
Protocol for Unstable Boronic Acids using a Boronic Ester
For substrates that are particularly sensitive to protodeboronation, converting the boronic acid to a more stable pinacol ester is a recommended strategy.[7][12]
Part 1: Formation of the Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in an anhydrous solvent like THF or toluene.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Once the reaction is complete (as monitored by TLC or GC-MS), remove the solvent under reduced pressure to obtain the crude boronic ester, which can often be used in the next step without further purification.
Part 2: Suzuki-Miyaura Coupling with the Pinacol Ester
-
Follow the general protocol above, substituting the boronic acid with the pinacol ester (1.2 equiv.). A fluoride source, such as CsF or KF, may be required as an activator in addition to the base if the reaction is sluggish.
Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. orgsyn.org [orgsyn.org]
Application Notes and Protocols for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry, agrochemicals, and materials science. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The methoxycarbonyl group provides a handle for further functionalization, while the boronic acid moiety is a key participant in a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.
This document provides detailed application notes and experimental protocols for the synthesis and common reactions of this compound, tailored for professionals in research and drug development.
Synthesis of this compound
A common and effective method for the synthesis of polysubstituted aromatic compounds is through directed ortho-metalation. For the synthesis of this compound, a proposed route involves the directed ortho-metalation of methyl 2-fluorobenzoate. The fluorine and methoxycarbonyl groups can direct the deprotonation to the C3 position, followed by quenching with a boron electrophile.
Proposed Synthetic Protocol: Directed ortho-Metalation and Borylation
This protocol is based on established procedures for directed ortho-metalation of similar substrates.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
Methyl 2-fluorobenzoate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate (B(OiPr)₃) or Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Lithiation: To the freshly prepared LDA solution, add a solution of methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting deep-red solution, add triisopropyl borate or trimethyl borate (1.5 equivalents) dropwise at -78 °C. The color of the solution should lighten significantly. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl at 0 °C until the solution is acidic (pH ~2). Stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound.
Applications in Cross-Coupling Reactions
The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organohalide. The reaction conditions can be tailored based on the reactivity of the coupling partners.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reaction utilizing 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid. While specific quantitative data for this particular boronic acid is not extensively available in the public literature, the following protocols are based on established methodologies for structurally similar fluorinated arylboronic acids and are intended to serve as a robust starting point for experimental work.
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds to construct these motifs. This compound is a valuable building block, introducing a synthetically versatile ester handle and a fluorine atom, which can favorably modulate the physicochemical and pharmacological properties of the target molecules. The electron-withdrawing nature of the substituents on this boronic acid may influence its reactivity, potentially requiring careful optimization of reaction conditions.
Generalized Suzuki-Miyaura Cross-Coupling Protocol
This protocol provides a representative procedure for the coupling of an aryl or heteroaryl halide with this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or Heteroaryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane, Toluene, DMF, or aqueous mixtures)
-
Reaction Vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic Stirrer and Heat Source
-
Inert Gas Supply (Argon or Nitrogen)
Experimental Procedure:
-
Reaction Setup: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 eq.), this compound (1.2 eq.), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and any additional ligand. Then, add the anhydrous, degassed solvent via syringe to achieve a concentration of approximately 0.1 - 0.5 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl compound.
Illustrative Performance Data
As specific data for this compound is limited, the following table presents representative yields for the Suzuki-Miyaura coupling of various boronic acids with Pyridine-2-sulfonyl fluoride (PyFluor), providing a standardized electrophile for comparison. This data can serve as a useful benchmark for expected reactivity with fluorinated boronic acids.
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 62 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 66 |
| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 35 |
| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | Modest |
| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | Modest |
Reaction Conditions: PyFluor (0.3 mmol), boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.
Visualized Experimental Workflow and Catalytic Cycle
To further aid in the experimental setup and understanding of the reaction mechanism, the following diagrams are provided.
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes and Protocols for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in medicinal chemistry and materials science. The presence of both an electron-withdrawing fluorine atom and a methoxycarbonyl group on the phenyl ring influences its reactivity in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine atom at the ortho position can impact the steric and electronic properties of the boronic acid, while the methoxycarbonyl group further modulates the electron density of the aromatic ring. Careful selection of the base and solvent system is critical to achieve optimal yields and minimize side reactions such as protodeboronation.
These application notes provide a guide to selecting appropriate conditions for Suzuki-Miyaura reactions involving this compound, based on established protocols for structurally similar compounds. Due to a scarcity of published data for this specific boronic acid, the following recommendations and data are derived from reactions with analogous 2-fluorophenylboronic acids and 3-(methoxycarbonyl)phenylboronic acid. These examples serve as a strong starting point for reaction optimization.
Optimal Base and Solvent Selection
The primary role of the base in the Suzuki-Miyaura coupling is to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice of solvent is crucial for dissolving the reactants and catalyst, and its polarity can influence the reaction rate and outcome.
-
Bases: A range of inorganic bases are commonly employed.
-
Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used and offer a good balance of reactivity and cost-effectiveness. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents.
-
Phosphates (e.g., K₃PO₄) are another excellent choice, particularly for heteroaryl couplings, and can be effective in preventing side reactions.
-
Hydroxides (e.g., Ba(OH)₂, NaOH) can be used but may promote side reactions, including hydrolysis of the ester group in the target molecule, especially at elevated temperatures.
-
-
Solvents: The choice of solvent is critical for ensuring that all components of the reaction mixture are sufficiently soluble.
-
Ethereal Solvents such as 1,4-dioxane and tetrahydrofuran (THF) are very common.
-
Aromatic Hydrocarbons like toluene are also frequently used.
-
Polar Aprotic Solvents such as dimethylformamide (DMF) can be effective, particularly for less reactive coupling partners.
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water (e.g., dioxane/water, DMF/water) is employed. Water can enhance the solubility of the inorganic base and facilitate the formation of the active boronate species. However, an excess of water can lead to competitive protodeboronation of the boronic acid.
-
Data Presentation: Suzuki-Miyaura Coupling of Analogous Boronic Acids
The following table summarizes reaction conditions and yields for Suzuki-Miyaura couplings of boronic acids structurally related to this compound. This data provides a valuable reference for selecting starting conditions for your own reactions.
| Boronic Acid | Coupling Partner | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic acid | 2-Bromonaphthalene | Pd(OAc)₂ / (R)-BINAP | K₂CO₃ | DMF / H₂O | 60-65 | 24 | 45 |
| 2-Fluorophenylboronic acid | Aryl Bromide 47 | [Pd(allyl)Cl]₂ / P(t-Bu)₃ | K₃PO₄ | i-PrOH / H₂O | 45-50 | 2 | 85[1] |
| 3-(Methoxycarbonyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene / H₂O | 100 | 12 | 95 |
| 3-(Methoxycarbonyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O | 80 | 16 | 92 |
| 2-Fluoro-3-formylphenylboronic acid | 4-Bromo-2-methylpyridine | Pd(dppf)Cl₂ | Na₂CO₃ | 1,4-Dioxane / H₂O | 90 | 12 | 88 |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials and Reagents:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1))
-
Inert gas (Argon or Nitrogen)
-
Magnetic stir bar
-
Schlenk flask or reaction vial
-
Standard laboratory glassware for work-up and purification
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Reaction Setup and Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%). Then, add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mandatory Visualization
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a key building block in modern medicinal chemistry, particularly in the synthesis of targeted therapeutics. Its unique structural features—a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety—make it a versatile reagent for constructing complex molecular architectures. The fluorine substitution can enhance metabolic stability and binding affinity of a drug molecule, while the methoxycarbonyl group provides a reactive handle for further synthetic transformations. The boronic acid functional group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the preparation of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.
Application in the Synthesis of PARP Inhibitor Intermediates
This compound is a crucial precursor for the synthesis of key intermediates of PARP inhibitors, such as Olaparib. PARP inhibitors are a targeted cancer therapy that induces synthetic lethality in tumors with deficiencies in homologous recombination repair (HRR), such as those with BRCA1 or BRCA2 mutations. The synthesis of these inhibitors often involves a Suzuki-Miyaura coupling reaction to introduce the substituted phenyl moiety.
Logical Workflow for PARP Inhibitor Intermediate Synthesis
Caption: Synthetic workflow for PARP inhibitors.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction in the synthesis of a PARP inhibitor intermediate. The data is compiled from analogous reactions reported in patent literature for the synthesis of Olaparib.
| Parameter | Value | Reference |
| Reactants | ||
| Aryl Halide | 4-(bromomethyl)phthalazin-1(2H)-one | Patent WO2008047082A1 |
| Boronic Acid | This compound | Patent WO2008047082A1 |
| Reaction Conditions | ||
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Patent WO2008047082A1 |
| Base | Sodium Carbonate (Na2CO3) | Patent WO2008047082A1 |
| Solvent | Toluene/Water | Patent WO2008047082A1 |
| Temperature | 80-100 °C | Patent WO2008047082A1 |
| Reaction Time | 4-8 hours | Patent WO2008047082A1 |
| Outcome | ||
| Yield of Intermediate | 75-85% | Patent WO2008047082A1 |
| Purity of Intermediate | >98% (by HPLC) | Patent WO2008047082A1 |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-Fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate (A Key PARP Inhibitor Intermediate)
This protocol describes a representative Suzuki-Miyaura coupling reaction between this compound and 4-(bromomethyl)phthalazin-1(2H)-one.
Materials:
-
This compound
-
4-(bromomethyl)phthalazin-1(2H)-one
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Sodium Carbonate (Na2CO3)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(bromomethyl)phthalazin-1(2H)-one (1.0 eq), this compound (1.2 eq), and sodium carbonate (2.5 eq).
-
Add a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, methyl 2-fluoro-3-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoate.
Signaling Pathway of PARP Inhibitors
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cells with deficient homologous recombination repair (HRR) pathways, typically due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These unrepaired DSBs trigger cell cycle arrest and apoptosis.
Caption: Mechanism of action of PARP inhibitors.
Application Notes and Protocols: The Role of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a versatile synthetic building block with significant potential in medicinal chemistry and drug discovery. Its unique trifunctionalized structure, featuring a boronic acid, a fluorine atom, and a methoxycarbonyl group, offers a strategic advantage in the design and synthesis of novel therapeutic agents. The presence of the boronic acid moiety facilitates carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The fluorine substituent can enhance key drug-like properties such as metabolic stability, binding affinity, and lipophilicity. The methoxycarbonyl group provides a reactive handle for further molecular elaboration, enabling the construction of diverse chemical libraries for biological screening.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its application as a key intermediate in the synthesis of kinase inhibitors. Detailed protocols for a representative Suzuki-Miyaura coupling reaction are provided to guide researchers in its practical implementation.
Key Applications in Drug Discovery
-
Scaffold for Kinase Inhibitors: The phenylboronic acid scaffold is a common motif in the development of kinase inhibitors. The specific substitution pattern of this compound allows for the generation of libraries of compounds with the potential for selective inhibition of various kinases implicated in oncology and inflammatory diseases.
-
Introduction of Fluorine for Enhanced Pharmacokinetics: The strategic incorporation of fluorine atoms is a widely used strategy in modern drug design to improve a molecule's metabolic stability and binding affinity. The 2-fluoro substitution on the phenyl ring can favorably influence the pharmacokinetic profile of a drug candidate.
-
Versatile Intermediate for Library Synthesis: The methoxycarbonyl group can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a point for diversification and the introduction of additional pharmacophoric features. This makes the parent molecule an excellent starting point for the creation of compound libraries for high-throughput screening.
Hypothetical Application: Synthesis of a Novel Kinase Inhibitor Core
In this hypothetical application, this compound is utilized in a Suzuki-Miyaura coupling reaction with a heterocyclic halide to generate a biaryl scaffold, a common core structure in many kinase inhibitors.
General Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a representative method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic heteroaryl chloride.
Materials:
-
This compound
-
Heteroaryl chloride (e.g., 2-chloro-4-aminopyrimidine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq.), the heteroaryl chloride (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Ligand Addition: Add palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.) to the flask.
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the boronic acid should be approximately 0.1 M.
-
Reaction Execution: Stir the mixture vigorously and heat to reflux (approximately 90-100 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Saponification of the Methoxycarbonyl Group
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key step for further derivatization.
Materials:
-
Biaryl product from Protocol 1
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve the biaryl product (1.0 eq.) in a mixture of THF, methanol, and water (typically a 3:1:1 ratio).
-
Hydrolysis: Add lithium hydroxide (2.0-3.0 eq.) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Acidification: Carefully add 1 M HCl to the reaction mixture until the pH is acidic (pH 3-4).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 times).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid product.
Data Presentation
The following table presents hypothetical yield data for the Suzuki-Miyaura coupling of this compound with various heteroaryl chlorides, illustrating how quantitative results for such a reaction series could be presented.
| Entry | Heteroaryl Chloride | Product | Yield (%) |
| 1 | 2-Chloropyrimidine | Methyl 3-(pyrimidin-2-yl)-2-fluorobenzoate | 85 |
| 2 | 2-Chloro-4-methylpyridine | Methyl 2-fluoro-3-(4-methylpyridin-2-yl)benzoate | 78 |
| 3 | 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Methyl 3-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-fluorobenzoate | 65 |
| 4 | 2-Chlorobenzothiazole | Methyl 3-(benzothiazol-2-yl)-2-fluorobenzoate | 91 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for synthesis and derivatization.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound represents a valuable and highly functionalized building block for drug discovery. Its utility in constructing complex molecular architectures, particularly through the Suzuki-Miyaura coupling, combined with the beneficial effects of the fluorine substituent, makes it an attractive starting material for the synthesis of novel therapeutics. The protocols and conceptual frameworks provided herein are intended to serve as a guide for researchers to harness the potential of this versatile reagent in their drug discovery programs.
Application Notes and Protocols for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a versatile organic building block increasingly utilized in the synthesis of advanced functional materials. Its unique molecular structure, featuring a fluorine atom, a methoxycarbonyl group, and a boronic acid moiety, allows for the precise tuning of electronic and physical properties in polymers and other macromolecules. The electron-withdrawing nature of the fluorine and methoxycarbonyl groups can significantly influence the electronic environment of the phenyl ring, making this compound a valuable monomer for the creation of high-performance materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), as well as in the development of novel sensors.
The primary application of this compound in materials science is as a monomer in Suzuki-Miyaura cross-coupling polymerization reactions. This powerful carbon-carbon bond-forming reaction enables the incorporation of the 2-fluoro-3-(methoxycarbonyl)phenylene unit into polymer backbones, leading to the synthesis of conjugated polymers with tailored optoelectronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 1315476-07-3 | [1] |
| Molecular Formula | C₈H₈BFO₄ | [1] |
| Molecular Weight | 197.96 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in polar organic solvents (e.g., THF, Dioxane, DMF) | General chemical knowledge |
| Storage | Store in a cool, dry place away from moisture and light. | General chemical knowledge |
Applications in Materials Science
The incorporation of this compound into polymeric structures can impart desirable characteristics for various materials science applications:
-
Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing substituents (F and CO₂Me) can lower the HOMO and LUMO energy levels of the resulting polymer. This can facilitate electron injection and transport, potentially leading to more efficient and stable blue-emitting materials, which are often a challenge in OLED technology.
-
Organic Photovoltaics (OPVs): As a component of donor or acceptor polymers, this monomer can influence the electronic bandgap and morphology of the active layer in OPV devices, thereby affecting their power conversion efficiency.
-
Chemical Sensors: The boronic acid group is known to interact with diols, such as saccharides. Polymers incorporating this moiety can be designed as fluorescent or colorimetric sensors for the detection of biologically relevant molecules.
Experimental Protocols
The following section provides a detailed, representative protocol for the synthesis of a conjugated polymer using this compound via a Suzuki-Miyaura cross-coupling polymerization. This protocol is a general guideline and may require optimization for specific co-monomers and desired polymer characteristics.
Synthesis of a Conjugated Copolymer via Suzuki-Miyaura Polymerization
This protocol describes the synthesis of an alternating copolymer of this compound and a dibromo-aromatic comonomer (e.g., 2,7-dibromo-9,9-dioctylfluorene).
Materials:
-
This compound
-
2,7-Dibromo-9,9-dioctylfluorene (or other suitable dibromo-comonomer)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] or other suitable palladium catalyst
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water, degassed
-
Methanol
-
Acetone
-
Hexane
-
Standard glassware for inert atmosphere chemistry (Schlenk line, flasks, condenser)
-
Magnetic stirrer and hotplate
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer and Reagent Preparation:
-
Ensure all monomers and reagents are of high purity.
-
Dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.
-
Degas all solvents by bubbling with argon or nitrogen for at least 30 minutes prior to use.
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.05 equivalents) and the dibromo-comonomer (1.0 equivalent).
-
Add the palladium catalyst, Pd(PPh₃)₄ (typically 1-2 mol% relative to the dibromo-comonomer).
-
Add anhydrous potassium carbonate (4.0 equivalents).
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
-
Polymerization:
-
Under a positive pressure of inert gas, add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask to achieve a monomer concentration of approximately 0.1 M.
-
Heat the reaction mixture to reflux (typically around 90-100 °C) with vigorous stirring.
-
Monitor the progress of the polymerization by Gel Permeation Chromatography (GPC) by taking small aliquots from the reaction mixture at different time intervals. The reaction is typically complete within 24-72 hours, as indicated by the stabilization of the polymer's molecular weight.
-
-
Work-up and Purification:
-
After the polymerization is complete, cool the reaction mixture to room temperature.
-
End-cap the polymer by adding a small amount of phenylboronic acid and stirring for 4 hours, followed by the addition of a small amount of bromobenzene and stirring for another 4 hours. This step helps to improve the stability of the final polymer.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirring methanol.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer extensively with methanol, water, and then methanol again to remove residual salts and catalyst.
-
To further purify the polymer, perform a Soxhlet extraction with acetone, followed by hexane, and finally dissolve the polymer in a minimal amount of THF or chloroform and re-precipitate into methanol.
-
Dry the purified polymer under vacuum at 40-50 °C for at least 24 hours.
-
Data Presentation
The expected properties of a hypothetical copolymer of this compound and 2,7-dibromo-9,9-dioctylfluorene are summarized below. These are representative values and will vary depending on the final molecular weight and polydispersity of the synthesized polymer.
| Property | Expected Value/Characteristic |
| Molecular Weight (Mₙ) | 10 - 50 kDa (by GPC) |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| UV-Vis Absorption (in solution) | λₘₐₓ ≈ 380-400 nm |
| Photoluminescence (in solution) | Emission maximum ≈ 420-450 nm (blue emission) |
| Thermal Stability (TGA) | Decomposition temperature (Tₔ) > 350 °C |
| Electrochemical Band Gap | 2.8 - 3.1 eV |
Visualizations
Experimental Workflow for Suzuki-Miyaura Polymerization
Caption: Workflow for the synthesis and purification of a conjugated polymer.
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions. This versatile building block is valuable in medicinal chemistry and materials science for the synthesis of complex biaryl and substituted aromatic compounds. The presence of the fluorine atom and the methoxycarbonyl group can significantly influence the physicochemical and pharmacological properties of the resulting molecules, making this reagent highly attractive for drug discovery programs and the development of novel materials.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For substituted phenylboronic acids, such as this compound, the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly relevant. These reactions enable the introduction of the 2-fluoro-3-(methoxycarbonyl)phenyl moiety into a wide range of organic molecules, providing access to novel compounds with potentially enhanced biological activity, metabolic stability, and improved material properties.
Key Features of this compound in Cross-Coupling:
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the aromatic ring, influencing reaction rates and the properties of the final product.
-
Methoxycarbonyl Group: This ester functionality can serve as a handle for further synthetic transformations or contribute to the desired properties of the target molecule.
-
Orthogonal Reactivity: The boronic acid, fluorine, and ester groups offer opportunities for selective and sequential chemical modifications.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., boronic acid) and an organic halide or triflate. It is a widely used method for the synthesis of biaryl compounds.
General Reaction Scheme
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Representative Quantitative Data
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl halides. While specific data for this compound is not extensively published, these examples with analogous compounds provide a strong starting point for reaction optimization.
| Entry | Aryl Halide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 3-Bromopyridine | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 16 | ~70-85 |
| 3 | 1-Iodonaphthalene | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF | 80 | 8 | ~90-98 |
| 4 | 4-Chlorotoluene | PdCl₂(dppf) (5) | - | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~60-75 |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, and potassium phosphate.
-
Add the palladium catalyst and the ligand under a positive flow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. While the direct use of a boronic acid in a classical Heck reaction is less common, oxidative Heck-type reactions where the boronic acid couples with an alkene are known.
General Reaction Scheme (Oxidative Heck-Type)
Caption: General scheme for an oxidative Heck-type coupling reaction.
Representative Quantitative Data (Oxidative Heck-Type)
The following table provides illustrative conditions for the oxidative Heck coupling of arylboronic acids with alkenes.
| Entry | Alkene Partner | Palladium Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (10) | Benzoquinone | t-Amyl alcohol | 80 | 24 | ~60-70 |
| 2 | n-Butyl acrylate | Pd(TFA)₂ (5) | O₂ (1 atm) | DMSO | 100 | 18 | ~70-80 |
| 3 | Cyclohexene | PdCl₂(MeCN)₂ (10) | Ag₂CO₃ | Dioxane | 120 | 24 | ~50-60 |
Detailed Experimental Protocol: Oxidative Heck-Type Coupling
This protocol describes a representative procedure for the oxidative Heck-type coupling of this compound with an alkene.
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Benzoquinone (1.2 equiv) as the oxidant
-
t-Amyl alcohol (anhydrous, degassed)
-
Reaction tube
-
Magnetic stirrer
Procedure:
-
To a reaction tube, add this compound, the alkene, palladium(II) acetate, and benzoquinone.
-
Add degassed t-amyl alcohol.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove the palladium black.
-
Wash the filtrate with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. While the classical Sonogashira reaction uses an organohalide, variations involving the coupling of boronic acids with terminal alkynes have been developed.
General Reaction Scheme (Boronic Acid Variation)
Caption: General scheme for a Sonogashira-type coupling with a boronic acid.
Representative Quantitative Data (Boronic Acid Variation)
The following table presents illustrative conditions for the Sonogashira-type coupling of arylboronic acids with terminal alkynes.
| Entry | Terminal Alkyne Partner | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | 80 | 12 | ~70-85 |
| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine | THF | 60 | 16 | ~65-80 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (5) / PPh₃ (10) | CuI (10) | K₂CO₃ | Acetonitrile | 70 | 24 | ~75-90 |
Detailed Experimental Protocol: Sonogashira-Type Coupling
This protocol outlines a general procedure for the Sonogashira-type coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Copper(I) iodide (CuI) (10 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous, degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide under a positive flow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times.
-
Add degassed DMF, triethylamine, and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up, running, and working up a palladium-catalyzed cross-coupling reaction.
Caption: A general workflow for palladium-catalyzed cross-coupling reactions.
Safety Precautions
-
Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
-
Bases such as potassium phosphate and triethylamine are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Reactions under inert atmosphere require proper handling of Schlenk lines or glove boxes.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Disclaimer: The provided protocols and quantitative data are intended as illustrative examples and starting points for reaction development. Optimal conditions may vary depending on the specific substrates and equipment used. It is recommended to perform small-scale test reactions to optimize the conditions for each specific application.
Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in pharmaceutical and materials science. Due to the absence of a specific published scale-up procedure for this molecule, a robust and scalable three-step synthetic route is proposed, commencing from commercially available 2-fluorobenzoic acid. The protocols provided are based on well-established chemical transformations, including esterification, directed ortho-metalation, and borylation. This guide includes detailed experimental procedures, data presentation in tabular format, safety protocols, and analytical methods for monitoring the reaction progress and ensuring product quality.
Introduction
This compound and its derivatives are important intermediates in organic synthesis, particularly in the construction of complex molecules for drug discovery and development.[1] The presence of the fluorine atom, the methoxycarbonyl group, and the boronic acid moiety makes this compound a versatile reagent for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2] This reaction is a cornerstone in medicinal chemistry for the formation of carbon-carbon bonds to create novel biaryl compounds with potential therapeutic applications.
This application note details a proposed synthetic pathway amenable to scale-up, addressing the critical aspects of process development for the efficient and safe production of this compound.
Proposed Synthetic Pathway
The proposed three-step synthesis of this compound is illustrated below. The route begins with the esterification of 2-fluorobenzoic acid, followed by a directed ortho-metalation to introduce the boryl group at the C3 position, and finally hydrolysis to yield the target boronic acid.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 2-fluorobenzoate
Reaction: Esterification of 2-fluorobenzoic acid with methanol, catalyzed by sulfuric acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzoic acid | 140.11 | 1.00 kg | 7.14 |
| Methanol (MeOH) | 32.04 | 5.0 L | - |
| Sulfuric acid (H₂SO₄, 98%) | 98.08 | 100 mL | - |
Procedure:
-
To a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorobenzoic acid (1.00 kg, 7.14 mol).
-
Add methanol (5.0 L) to the flask and stir the mixture until the solid is partially dissolved.
-
Cool the mixture in an ice bath to approximately 5-10 °C.
-
Slowly add concentrated sulfuric acid (100 mL) via the dropping funnel over 30 minutes, maintaining the internal temperature below 20 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 65 °C) for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (5 L) and wash sequentially with water (2 x 2 L), saturated sodium bicarbonate solution (2 x 2 L), and brine (1 x 2 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 2-fluorobenzoate by vacuum distillation to yield a colorless oil.
Expected Yield: 90-95%
Step 2 & 3: Synthesis of this compound via Directed ortho-Metalation and Borylation
Reaction: Deprotonation of methyl 2-fluorobenzoate at the C3 position using lithium diisopropylamide (LDA), followed by reaction with triisopropyl borate and subsequent hydrolysis.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Methyl 2-fluorobenzoate | 154.14 | 1.00 kg | 6.49 |
| Diisopropylamine | 101.19 | 1.0 L | 7.14 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 2.86 L | 7.14 |
| Triisopropyl borate | 188.08 | 1.46 L | 6.81 |
| Tetrahydrofuran (THF), anhydrous | - | 10 L | - |
| Hydrochloric acid (2 M) | - | ~5 L | - |
Procedure:
-
Preparation of LDA: To a 20 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF (5 L) and diisopropylamine (1.0 L, 7.14 mol). Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (2.86 L of 2.5 M solution in hexanes, 7.14 mol) to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Lithiation: In a separate 20 L flask, dissolve methyl 2-fluorobenzoate (1.00 kg, 6.49 mol) in anhydrous THF (5 L). Cool this solution to -78 °C.
-
Slowly add the prepared LDA solution to the methyl 2-fluorobenzoate solution via a cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 2 hours. This directed ortho-metalation step is crucial for regioselectivity.[3][4]
-
Borylation: To the resulting deep red solution of the lithiated intermediate, slowly add triisopropyl borate (1.46 L, 6.81 mol) while maintaining the temperature at -78 °C. The color of the solution should fade.
-
Allow the reaction mixture to warm slowly to room temperature overnight with continuous stirring.
-
Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and slowly quench by the addition of 2 M hydrochloric acid until the pH is acidic (~pH 2).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 3 L).
-
Combine the organic layers and wash with brine (2 x 3 L).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic acid as a solid.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or water).[5] Alternatively, for scale-up, purification can be achieved by forming a diethanolamine adduct, which can be crystallized and then hydrolyzed back to the pure boronic acid.[6]
Expected Yield: 60-75%
Data Summary
| Step | Product | Starting Material | Yield (%) | Purity (by HPLC) |
| 1 | Methyl 2-fluorobenzoate | 2-Fluorobenzoic acid | 90-95 | >98% |
| 2 & 3 | This compound | Methyl 2-fluorobenzoate | 60-75 | >97% |
Safety and Handling
-
General: All manipulations should be carried out in a well-ventilated fume hood by trained personnel. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).
-
Diisopropylamine: Flammable and corrosive. Avoid inhalation and contact with skin.
-
Triisopropyl borate: Flammable liquid.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or inhibitor-free anhydrous solvents.
-
Cryogenic Conditions: Use appropriate insulated gloves when handling dry ice.
Analytical Methods
-
Thin Layer Chromatography (TLC): To monitor the progress of the esterification reaction.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the volatile intermediate, methyl 2-fluorobenzoate.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product, this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F): To confirm the structure and purity of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the intermediate and final product.
Experimental Workflow Diagram
Caption: Detailed workflow for the scale-up synthesis.
Conclusion
The proposed three-step synthesis provides a practical and scalable route to this compound. The use of directed ortho-metalation offers excellent regiocontrol, which is often a challenge in the synthesis of polysubstituted aromatic compounds. Careful control of reaction conditions, particularly temperature during the lithiation and borylation steps, is critical for achieving high yields and purity. The outlined protocols and safety considerations are intended to guide researchers and process chemists in the successful scale-up of this important synthetic intermediate.
References
- 1. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 2. innospk.com [innospk.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
Application Notes and Protocols: One-Pot Suzuki-Miyaura Coupling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a valuable building block in medicinal chemistry and organic synthesis. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxycarbonyl group provides a reactive handle for further chemical transformations.[1] The boronic acid moiety is a key functional group for participating in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This application note provides a detailed protocol for a one-pot Suzuki-Miyaura coupling reaction utilizing this reagent, a common and efficient strategy in the synthesis of complex organic molecules for drug discovery and development.[2][3]
While direct experimental data for one-pot syntheses involving this compound are limited in publicly available literature, the following protocols are based on well-established methodologies for analogous fluorinated phenylboronic acids and serve as a representative guide for researchers.[1]
Core Applications
-
Pharmaceutical Development: This compound serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The boronic acid group is particularly valuable for creating complex molecular structures through Suzuki-Miyaura cross-coupling reactions.[4]
-
Organic Synthesis: It is an important building block for creating complex molecules with enhanced properties such as increased stability and reactivity.[2]
-
Materials Science: Used in the development of advanced materials, including polymers and nanomaterials.[3]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is a cornerstone of modern synthetic chemistry, proceeding through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex eliminates the final coupled product, regenerating the active Pd(0) catalyst.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Two primary protocols are presented: a conventional heating method and a microwave-assisted method. The choice of method will depend on the available equipment and desired reaction time. Microwave-assisted synthesis often provides significant advantages in terms of reduced reaction times.[6]
Materials and Reagents
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware (Schlenk flask or microwave vial)
Protocol 1: Conventional Heating
This protocol is a general guideline and may require optimization for specific substrates.
Workflow Diagram:
Caption: Workflow for a one-pot Suzuki coupling via conventional heating.
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 2-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the anhydrous, degassed solvent.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
Workflow Diagram:
Caption: Workflow for a one-pot Suzuki coupling via microwave irradiation.
Procedure:
-
In a microwave synthesis vial containing a stir bar, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the base (2.0-3.0 equivalents), and the palladium catalyst (2-5 mol%).[5]
-
Add the chosen solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction concentration should be approximately 0.1 - 0.5 M.[5]
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and irradiate at a set temperature (e.g., 100-150 °C) for a specified time (typically 5-30 minutes).[5][6]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Open the vial and dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.[5]
Data Presentation: Reaction Optimization
The following table provides a hypothetical example of data that could be generated during the optimization of the Suzuki-Miyaura coupling reaction.
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 8 | 88 |
| 3 | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 6 | 92 |
| 4 | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane | 80 | 10 | 85 |
| 5 | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 120 (µW) | 0.25 | 95 |
Troubleshooting and Optimization
-
Protodeboronation: A common side reaction where the C-B bond is cleaved. To minimize this, consider using boronic esters (e.g., pinacol esters), employing anhydrous conditions, or using weaker bases like K₂CO₃ or K₃PO₄.[7]
-
Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the temperature or reaction time may also be beneficial. Ensure all reagents and solvents are pure and dry, and that the reaction is performed under a strictly inert atmosphere.
-
Catalyst Inactivity: Ensure thorough degassing of solvents to prevent oxidation of the palladium catalyst. Using a pre-formed Pd(0) source or a modern precatalyst can also be advantageous.[7]
Conclusion
This compound is a versatile reagent for the synthesis of complex molecules via one-pot Suzuki-Miyaura cross-coupling reactions. The provided conventional and microwave-assisted protocols offer robust starting points for researchers. Careful optimization of reaction parameters is crucial for achieving high yields and purity, particularly when dealing with challenging substrates. The strategies outlined in this document can help overcome common hurdles, facilitating the efficient synthesis of novel compounds for various applications in drug discovery and materials science.
References
Application Notes and Protocols: Ligand Effects in Suzuki Reactions of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl compounds, prevalent motifs in pharmaceuticals and functional materials, heavily relies on this powerful transformation. 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a valuable building block, incorporating both a sterically demanding ortho-fluoro substituent and an electron-withdrawing meta-ester group. These features present a challenge for the Suzuki-Miyaura coupling, making the choice of ligand critical for achieving high yields and reaction efficiency. The steric hindrance and electronic properties of the boronic acid necessitate careful selection of a palladium catalyst system to overcome the inherent difficulties in the catalytic cycle, particularly the transmetalation step.
This document provides a detailed guide to understanding and optimizing the ligand effects in Suzuki-Miyaura reactions involving this compound. It includes a summary of the impact of various phosphine ligands on reaction outcomes, detailed experimental protocols, and visualizations to aid in experimental design.
Ligand Effects on Reaction Performance: A Comparative Overview
The choice of phosphine ligand is paramount in modulating the reactivity of the palladium catalyst. For a sterically hindered and electronically deactivated substrate such as this compound, bulky and electron-rich ligands are generally preferred. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can facilitate the challenging transmetalation of the sterically encumbered boronic acid.
Below is a summary of the performance of common phosphine ligands in the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
| Ligand | Palladium Precursor | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PPh₃ (Triphenylphosphine) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| P(t-Bu)₃ (Tri-tert-butylphosphine) | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 85 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 90 | 8 | 95 |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 90 | 8 | 92 |
| RuPhos | Pd-G3-XPhos | K₃PO₄ | 2-MeTHF | 80 | 10 | 94 |
| Buchwald-G3-RuPhos | Buchwald-G3-RuPhos | K₃PO₄ | 2-MeTHF | 80 | 10 | 96 |
Note: The data presented in this table is representative and intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and scale of the reaction.
Experimental Protocols
General Procedure for Ligand Screening in Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, suitable for screening different phosphine ligands.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, 2-MeTHF)
-
Degassed water (if using a biphasic system)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium precursor (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Add the base (2.0 mmol).
-
Add the degassed solvent (5 mL) and, if applicable, degassed water (0.5 mL).
-
Seal the reaction vessel and heat the mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Detailed Protocol using SPhos as Ligand
This protocol provides a specific example for a high-yielding Suzuki-Miyaura coupling using the SPhos ligand.
Procedure:
-
In a glovebox, to an 8 mL reaction vial equipped with a magnetic stir bar, add this compound (237 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Add 5 mL of degassed toluene and 0.5 mL of degassed water to the vial.
-
Seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and place it in a preheated heating block at 90 °C.
-
Stir the reaction mixture for 8 hours.
-
After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 10 mL of water and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Visualizing the Experimental Workflow and Catalytic Cycle
The following diagrams illustrate the general experimental workflow for ligand screening and the fundamental steps of the Suzuki-Miyaura catalytic cycle.
Caption: General experimental workflow for ligand screening in the Suzuki-Miyaura reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, when using 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve higher product yields.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a low yield in my Suzuki coupling reaction with this compound?
A1: Low yields with this substrate are often attributed to a combination of electronic and steric factors, as well as potential side reactions. The primary culprits include:
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, particularly under basic and aqueous conditions.[1][2] Electron-deficient arylboronic acids, like the one , are particularly susceptible to this process.[3]
-
Catalyst Deactivation: The electron-withdrawing effects of the fluoro and methoxycarbonyl substituents can slow down the key steps of the catalytic cycle, such as transmetalation.[4] This can lead to catalyst decomposition over the course of the reaction.
-
Homocoupling: Dimerization of the boronic acid can occur, especially in the presence of oxygen, leading to the formation of undesired byproducts.[2]
-
Hydrolysis of the Ester Group: The methoxycarbonyl group may be susceptible to hydrolysis to the corresponding carboxylic acid under certain basic conditions, which can complicate the reaction and purification.
-
Steric Hindrance: The ortho-fluoro substituent can introduce steric hindrance around the boron center, potentially impeding its approach to the palladium catalyst during the transmetalation step.
Q2: What are the most common side products I should look for?
A2: Besides unreacted starting materials, the most common side products to monitor for are:
-
Methyl 2-fluorobenzoate: This is the product of protodeboronation.[1]
-
Dimethyl 2,2'-difluorobiphenyl-3,3'-dicarboxylate: This is the product of homocoupling.
-
2-Fluoro-3-carboxy-biphenyl derivative: This results from the hydrolysis of your desired product's ester group.
-
2-Fluoro-3-carboxy-phenylboronic acid: This results from the hydrolysis of the starting boronic acid's ester group.
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to suppress this undesired side reaction:
-
Use Anhydrous Conditions: Meticulously drying all solvents and reagents can significantly reduce protodeboronation, as water is often a proton source for this pathway.[5][6]
-
Select a Milder Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of hydroxides.[5] Fluoride sources like CsF can also be effective.[7]
-
Convert to a Boronic Ester: Converting the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA ester, is a highly effective strategy.[5][8] These esters are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. If your catalyst is active enough, running the reaction at a lower temperature for a longer duration may improve the yield.[2]
Q4: Which catalyst and ligand system is best suited for this type of challenging coupling?
A4: For electron-deficient and sterically hindered substrates, highly active catalyst systems are crucial. Consider the following:
-
Bulky, Electron-Rich Phosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are often effective as they promote rapid oxidative addition and reductive elimination, helping the desired coupling to outcompete side reactions.[6][9]
-
Palladium Precatalysts: Modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles, are designed for challenging couplings and can be highly effective.[10]
-
Pd(dppf)Cl₂: This is a robust and often reliable catalyst for a range of Suzuki couplings.
Troubleshooting Guide
This section provides a structured approach to troubleshooting low yields.
Problem: Low or No Product Formation with Significant Starting Material Remaining
| Potential Cause | Suggested Solution |
| Inefficient Catalyst System | Switch to a more active catalyst system. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[4][9] Consider using a modern palladium precatalyst. |
| Insufficient Base Strength or Solubility | Use a stronger, yet non-nucleophilic, base like Cs₂CO₃ or K₃PO₄.[4] If using an inorganic base in an organic solvent, adding a small amount of water (e.g., 10:1 organic solvent to water) can improve solubility and reaction rate, but be mindful of increased protodeboronation risk.[5] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For less reactive coupling partners, higher temperatures may be necessary to overcome the activation energy barrier. Microwave irradiation can also be a powerful tool to accelerate the reaction. |
| Poor Quality Reagents | Ensure the boronic acid is pure and has not degraded during storage. Use freshly distilled and thoroughly degassed solvents. |
Problem: Significant Formation of Protodeboronated Byproduct
| Potential Cause | Suggested Solution |
| Presence of Water | Use rigorously dried and degassed solvents and reagents.[5] |
| Base is too Strong | Switch to a milder base such as K₃PO₄, K₂CO₃, or CsF.[5] |
| High Reaction Temperature | Attempt the reaction at a lower temperature for a longer period.[2] |
| Boronic Acid Instability | Convert the boronic acid to its corresponding pinacol or MIDA ester, which are more stable towards protodeboronation.[5] |
Problem: Significant Formation of Homocoupled Byproduct
| Potential Cause | Suggested Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles).[2] |
| Catalyst Choice | Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure efficient in situ reduction of a Pd(II) precatalyst. |
Problem: Potential Hydrolysis of the Methoxycarbonyl Group
| Potential Cause | Suggested Solution |
| Strongly Basic/Aqueous Conditions | Avoid using strong hydroxide bases (e.g., NaOH, KOH). Use milder carbonate or phosphate bases.[5] Minimize the amount of water in the reaction mixture. |
| Prolonged Reaction at High Temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-exposure to harsh conditions. |
Data Presentation: Comparative Reaction Conditions
While specific quantitative data for the Suzuki coupling of "this compound" is scarce in the literature, the following tables provide representative yields for analogous electron-deficient and sterically hindered boronic acids to guide your optimization.
Table 1: Effect of Catalyst and Ligand on Yields of Electron-Deficient Suzuki Couplings
| Aryl Halide | Boronic Acid Analog | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ | THF/H₂O | RT | 0.5 | 96 | |
| 2-Bromopyridine | 2,5-Difluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 40 | 2 | 89 | |
| 4-Chlorobenzonitrile | 2-Thiophenyltrifluoroborate | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ | n-Butanol | 100 | 24 | 93 | [9] |
Table 2: Effect of Base and Solvent on Yields of Challenging Suzuki Couplings
| Aryl Halide | Boronic Acid Analog | Catalyst/Ligand | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | 2-Fluoropyridine-3-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 120 (MW) | 0.25 | >90 | |
| 4-Chlorotoluene | 2-Fluoropyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 110 (MW) | 0.33 | Excellent | |
| 4-Chlorobenzonitrile | Benzofuran-2-yltrifluoroborate | Pd(OAc)₂/RuPhos | K₃PO₄ (3) | n-Butanol | 100 | 24 | 92 | [9] |
| 3,4,5-Tribromo-2,6-dimethylpyridine | 2-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (3) | Toluene | 110 | 1 | 46 |
Experimental Protocols
The following is a general, robust protocol that can serve as a starting point for the Suzuki coupling of this compound. Note: This protocol should be optimized for your specific aryl halide coupling partner.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) or a suitable precatalyst system (e.g., Pd₂(dba)₃ with a phosphine ligand)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or THF)
-
Anhydrous, degassed water (if required for base solubility)
-
Standard glassware for inert atmosphere reactions (Schlenk flask or oven-dried vial with a septum)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst/ligand system.
-
Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.
-
Solvent Addition: Add the degassed solvent via syringe to the reaction vessel. If necessary, add a minimal amount of degassed water to aid in the dissolution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: A troubleshooting workflow for low yields in Suzuki coupling.
This guide provides a comprehensive starting point for addressing low yields in Suzuki coupling reactions with this compound. By systematically evaluating and optimizing the reaction parameters discussed, researchers can significantly improve the efficiency and success of this challenging yet valuable transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura coupling reaction of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid.
Troubleshooting Guide
Low yields and slow reaction times are common hurdles in Suzuki-Miyaura couplings, particularly with electronically demanding or sterically hindered substrates. This guide offers a systematic approach to identifying and resolving these issues.
Problem: Low or No Product Yield
When encountering low or no product formation, a step-by-step investigation of the reaction components and conditions is crucial.
| Potential Cause | Recommended Action |
| Reagent Quality | Boronic Acid Stability: this compound, with its electron-withdrawing groups, can be susceptible to protodeboronation. Use fresh, high-purity boronic acid. Consider converting it to a more stable pinacol ester or MIDA boronate if issues persist.[1] Aryl Halide Reactivity: Ensure the purity of the aryl halide. The general reactivity trend is I > Br > OTf >> Cl.[1] Couplings with aryl chlorides often necessitate more specialized and highly active catalyst systems.[1] Catalyst/Ligand Integrity: Palladium catalysts, especially Pd(II) precatalysts, can degrade. Phosphine ligands are prone to oxidation.[1] Use fresh catalyst and ligand stored under an inert atmosphere. |
| Reaction Conditions | Inert Atmosphere: Oxygen can deactivate the palladium catalyst.[1] Ensure the reaction vessel is thoroughly purged and maintained under an inert atmosphere (e.g., argon or nitrogen) by performing at least three evacuate-backfill cycles.[2] Solvent and Base Purity: Use anhydrous and degassed solvents. Ensure the base is of high purity.[1] |
| Catalyst System | Catalyst Activity: The active catalytic species is Pd(0).[3] If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient. Test the catalyst's activity with a known, reliable Suzuki-Miyaura reaction.[3] Ligand Choice: For electron-deficient substrates, bulky, electron-rich monophosphine ligands like SPhos, XPhos, or RuPhos are often effective.[2] |
| Side Reactions | Protodeboronation: This side reaction, where the boronic acid group is replaced by hydrogen, is a common issue with electron-deficient boronic acids.[1] To mitigate this, use milder bases (e.g., K₃PO₄, KF, Cs₂CO₃), consider anhydrous conditions, or use a more stable boronic ester.[1] Homocoupling: The dimerization of the boronic acid can occur, often promoted by oxygen and Pd(II) species.[4] Thoroughly degassing the reaction mixture and using a Pd(0) source can minimize this.[4][5] |
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction time for the coupling of this compound?
A1: There is no single optimal reaction time, as it is highly dependent on the specific substrates, catalyst system, and temperature. Reactions can range from a few hours to 24 hours.[6] It is crucial to monitor the reaction progress using techniques like TLC, GC-MS, or LC-MS to determine the point of completion and avoid prolonged heating that can lead to product degradation or side reactions.[2]
Q2: How do the fluoro and methoxycarbonyl substituents affect the reaction?
A2: Both the ortho-fluoro and meta-methoxycarbonyl groups are electron-withdrawing, which can make the boronic acid more susceptible to protodeboronation.[1] The ortho-fluoro group also introduces steric hindrance, which might slow down the transmetalation step. These factors make the choice of a suitable catalyst, ligand, and base particularly important.
Q3: Which palladium catalyst and ligand combination is best for this coupling?
A3: While there is no universal "best" system, for challenging substrates like this compound, highly active catalyst systems are recommended. Bulky, electron-rich monophosphine ligands, such as the Buchwald ligands (SPhos, XPhos, RuPhos), are often effective for coupling electron-deficient or sterically hindered substrates.[2] Pd(dppf)Cl₂ is also a robust and widely used catalyst for a variety of Suzuki couplings.[2] Screening a few catalyst/ligand combinations is often necessary to find the optimal system for your specific substrates.
Q4: What is the role of the base, and which one should I choose?
A4: The base is crucial for the transmetalation step in the catalytic cycle. For sensitive boronic acids prone to protodeboronation, milder bases like potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) are often preferred over strong bases like sodium hydroxide.[1]
Q5: How can I minimize protodeboronation?
A5: Protodeboronation is a significant side reaction for electron-deficient boronic acids.[1] To minimize it, you can:
-
Use milder bases like K₃PO₄ or KF.[1]
-
Employ anhydrous conditions, as water can be a proton source.[1]
-
Consider using a more stable boronic ester derivative, such as a pinacol ester.[4]
-
Optimize the reaction for shorter times and lower temperatures.[4]
Logical Steps to Minimize Protodeboronation
Caption: Logical steps to minimize protodeboronation.
Experimental Protocols
This section provides a general protocol for the Suzuki-Miyaura coupling of this compound. Optimization for specific substrates is likely required.
Materials:
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, or 2-MeTHF)
Reaction Setup:
-
To a dry Schlenk tube or reaction vial containing a magnetic stir bar, add the aryl halide, this compound (or its derivative), and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[2]
-
In a separate vial, weigh the palladium catalyst and the phosphine ligand under an inert atmosphere.
-
Add the degassed solvent to the Schlenk tube containing the substrates and base via syringe.
-
Add the catalyst/ligand mixture to the reaction vessel under a positive flow of inert gas.
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2]
-
Monitor the reaction progress by a suitable method such as TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step experimental workflow for the coupling reaction.
References
Technical Support Center: Suzuki Coupling with 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid" in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound in Suzuki couplings?
A1: The two most prevalent side reactions are protodeboronation and homocoupling. Due to the electron-withdrawing nature of the fluoro and methoxycarbonyl substituents, this boronic acid is susceptible to these pathways.
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of methyl 2-fluorobenzoate. This side reaction is often promoted by the presence of water, strong bases, and elevated temperatures.[1][2]
-
Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen in the reaction mixture.[2]
Q2: How can I minimize protodeboronation of this compound?
A2: Several strategies can be employed to suppress protodeboronation:
-
Use of Boronic Esters: Converting the boronic acid to a more stable pinacol or MIDA (N-methyliminodiacetic acid) ester can significantly reduce protodeboronation.[1] These esters exhibit greater stability and slowly release the boronic acid under the reaction conditions.
-
Anhydrous Conditions: Since water can be a proton source for protodeboronation, using anhydrous solvents and reagents is beneficial.[1]
-
Choice of Base: Employing milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is generally preferred over strong bases like sodium hydroxide (NaOH).[1]
-
Lower Reaction Temperature: If the catalyst system is sufficiently active, running the reaction at a lower temperature can decrease the rate of protodeboronation.[1]
Q3: What are the recommended catalyst and ligand systems for coupling this electron-deficient boronic acid?
A3: For electron-deficient boronic acids, catalyst systems that promote a fast rate of cross-coupling are desirable to outcompete the side reactions. Highly active catalysts, often employing bulky, electron-rich phosphine ligands, are recommended. Examples include palladium precatalysts paired with ligands such as SPhos, XPhos, or RuPhos.
Q4: Why is my reaction yield low even with minimal side products?
A4: Low yields can also result from poor solubility of reagents, particularly inorganic bases. In such cases, a co-solvent system (e.g., dioxane/water) might be necessary. However, the amount of water should be carefully optimized to avoid excessive protodeboronation. Inefficient catalyst activation or decomposition can also lead to low conversion.
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| Significant formation of methyl 2-fluorobenzoate (protodeboronation product) | 1. Presence of excess water.2. Use of a strong base.3. High reaction temperature.4. Prolonged reaction time. | 1. Use anhydrous solvents and reagents.2. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃).3. Lower the reaction temperature.4. Monitor the reaction closely and stop it upon completion. Consider using a more active catalyst to reduce reaction time.5. Convert the boronic acid to its pinacol or MIDA ester. |
| Formation of a symmetrical biaryl byproduct (homocoupling) | 1. Presence of oxygen.2. Inefficient reduction of Pd(II) precatalyst to active Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with an inert gas or freeze-pump-thaw cycles).2. Use a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) or a precatalyst that rapidly forms the active species. |
| Low conversion of starting materials | 1. Inactive catalyst.2. Poor solubility of the base.3. Insufficiently active reaction conditions. | 1. Use a fresh, high-quality catalyst and ligand. Ensure an inert atmosphere is maintained.2. Add a minimal amount of a co-solvent like water to improve the solubility of the base, while monitoring for protodeboronation.3. Screen different ligands and solvents. Consider a higher reaction temperature, but balance this with the risk of increased side reactions. |
| Inconsistent yields | 1. Variable quality of the boronic acid.2. Inconsistent reaction setup (e.g., degassing, moisture). | 1. Ensure the purity and stability of the boronic acid. Store it under appropriate conditions.2. Standardize the experimental procedure, particularly the inert atmosphere setup and solvent/reagent preparation. |
Quantitative Data Summary
The following table presents hypothetical, yet representative, data for the Suzuki coupling of this compound with a generic aryl bromide under various conditions to illustrate the impact of key parameters on product yield and side product formation.
| Entry | Base | Solvent | Temperature (°C) | Yield of Cross-Coupled Product (%) | Protodeboronation (%) | Homocoupling (%) |
| 1 | NaOH | Dioxane/H₂O (4:1) | 100 | 45 | 40 | 5 |
| 2 | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 | 25 | 5 |
| 3 | K₃PO₄ | Dioxane | 100 | 85 | 10 | <5 |
| 4 | K₃PO₄ | Dioxane | 80 | 78 | 15 | <5 |
| 5 | K₃PO₄ (with boronic acid pinacol ester) | Dioxane | 100 | 92 | <5 | <2 |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating system
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, base, and palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Using the Pinacol Ester of the Boronic Acid
This protocol is recommended to minimize protodeboronation.
Procedure:
-
Follow the same procedure as Protocol 1, but substitute this compound with its corresponding pinacol ester (1.2 equiv).
-
The reaction can often be run at a slightly higher temperature without significant protodeboronation, potentially leading to shorter reaction times.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for Suzuki couplings.
References
Technical Support Center: Purification Strategies for Products of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid".
Troubleshooting Guides
This section addresses common issues encountered during the purification of products from Suzuki-Miyaura cross-coupling reactions involving this compound.
Issue 1: Low Recovery of Desired Product After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is highly polar and adsorbs strongly to silica gel. | 1. Switch to a more polar eluent system (e.g., increase the percentage of ethyl acetate or methanol in the mobile phase).2. Consider using a different stationary phase, such as alumina (basic or neutral).3. If the product contains a basic nitrogen, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can help reduce tailing and improve recovery.[1] |
| Product is unstable on silica gel. | 1. Minimize the time the product is on the column by using a wider column and a faster flow rate.2. Consider alternative purification methods such as recrystallization or preparative HPLC. |
| Incorrect solvent system for elution. | 1. Perform thorough thin-layer chromatography (TLC) analysis with various solvent systems to identify an optimal eluent that provides good separation (Rf of the product around 0.2-0.4).2. Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
Issue 2: Co-elution of Product with Impurities During Column Chromatography
| Possible Cause | Troubleshooting Step |
| Similar polarity of the product and impurities (e.g., unreacted starting material or homocoupled byproduct). | 1. Try a different solvent system. Sometimes switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can alter the selectivity and improve separation.[1]2. Use a longer column to increase the separation resolution.3. If the impurities are acidic or basic, an acidic or basic wash of the crude product before chromatography can remove them. |
| Overloading the column. | 1. Reduce the amount of crude material loaded onto the column.2. Use a larger column with more stationary phase. |
Issue 3: Difficulty in Achieving High Purity by Recrystallization
| Possible Cause | Troubleshooting Step |
| Inappropriate solvent choice. | 1. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2]2. Perform small-scale solubility tests with a variety of solvents to find the optimal one.3. Consider using a two-solvent system if a single suitable solvent cannot be found. |
| Cooling the solution too quickly. | 1. Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of larger, purer crystals.[1][2]2. Once at room temperature, the flask can be moved to an ice bath to maximize crystal yield.[1][2] |
| Presence of significant amounts of impurities. | 1. If the crude product is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect from a Suzuki-Miyaura reaction with this compound?
A1: Common impurities include:
-
Homocoupled byproduct: Dimerization of the this compound.
-
Protodeboronation product: The boronic acid group is replaced by a hydrogen atom.
-
Unreacted starting materials: Residual this compound and the coupling partner (e.g., aryl halide).
-
Residual palladium catalyst: This can often be removed by filtration through a pad of Celite or silica gel.
-
Inorganic salts: From the base used in the reaction. These are typically removed during the aqueous workup.
Q2: How can I remove unreacted boronic acid from my product?
A2: Unreacted boronic acid can often be removed by:
-
Aqueous basic wash: Washing the organic layer with a mild aqueous base (e.g., 1M NaOH or Na2CO3) during the workup can extract the acidic boronic acid into the aqueous phase.
-
Column chromatography: Boronic acids are generally more polar than the coupled products and can be separated on silica gel.
-
Scavenger resins: Resins functionalized with diethanolamine can be used to selectively bind and remove boronic acids.
Q3: My purified product is a persistent oil, but I need a solid. What can I do?
A3: If your product is an oil, you can try:
-
Trituration: Adding a non-polar solvent in which the product is insoluble (e.g., hexanes or pentane) and scratching the side of the flask can sometimes induce crystallization.
-
Co-evaporation with a suitable solvent: Dissolving the oil in a small amount of a volatile solvent and then removing it under reduced pressure can sometimes leave a solid.
-
Recrystallization from a different solvent system: Experiment with a wider range of solvents.
Q4: Can I use recrystallization as the sole purification method?
A4: Recrystallization can be a very effective purification method, especially if the crude product is relatively clean.[1][2] However, for complex reaction mixtures with multiple impurities of similar polarity to the product, column chromatography is often necessary as a primary purification step.
Data Presentation
The following tables provide representative data for the purification of products from Suzuki-Miyaura reactions involving fluorinated phenylboronic acids, which are analogous to this compound.
Table 1: Representative Yields and Purity of a Biaryl Product from a Suzuki-Miyaura Reaction
| Coupling Partner | Crude Yield (%) | Purification Method | Purified Yield (%) | Purity (by HPLC/qNMR) |
| 4-Bromoanisole | 92 | Flash Chromatography | 85 | >98% |
| 1-Bromo-4-nitrobenzene | 88 | Recrystallization | 79 | >99% |
| 2-Bromopyridine | 75 | Flash Chromatography | 65 | >97% |
Note: Data is representative and actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Comparison of Purification Methods for a Representative Fluorinated Biaryl Product
| Purification Method | Starting Purity (Crude) | Final Purity | Recovery (%) |
| Flash Chromatography | ~85% | >98% | ~90% |
| Recrystallization | ~85% | >99% | ~80% |
| Aqueous Wash followed by Recrystallization | ~85% | >99% | ~82% |
Note: Data is illustrative and highlights the effectiveness of different purification strategies.
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with:
-
Water (2 x volume of organic layer)
-
Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer)
-
Brine (1 x volume of organic layer)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate), adding silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in the desired non-polar eluent (e.g., hexanes).
-
Loading: Carefully load the dried slurry of the crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient elution is used.
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the product is highly soluble at elevated temperatures and sparingly soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the crude product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-warmed funnel.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: General experimental workflow from reaction to purified product.
Caption: Troubleshooting decision tree for purification strategies.
References
managing impurities from "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid" coupling
Technical Support Center: 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "this compound" in coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when using this compound in a Suzuki coupling reaction?
A1: The primary impurities observed are typically:
-
Homocoupling Product: The self-coupling of two molecules of the boronic acid to form a symmetrical biaryl. This is often promoted by the presence of oxygen or excess Pd(II) species in the reaction mixture.[1][2][3]
-
Protodeboronation Product: The replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom, yielding methyl 2-fluorobenzoate. This side reaction is common with electron-deficient boronic acids and can be accelerated by elevated temperatures and harsh basic conditions.[4]
-
Unreacted Boronic Acid: Incomplete conversion can leave residual this compound in the crude product.
-
Boronic Anhydrides (Boroxines): Dehydration of the boronic acid can lead to the formation of cyclic trimers (boroxines), which may have different reactivity and solubility.
Q2: How can I minimize the formation of the homocoupling byproduct?
A2: Suppressing homocoupling requires careful control of the reaction environment to maintain the palladium catalyst in its active Pd(0) state. Key strategies include:
-
Thorough Degassing: Rigorously purge the solvent and reaction vessel with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1][4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][3]
-
Use of a Pd(0) Catalyst: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be beneficial. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0).[4]
-
Addition of Reducing Agents: In some cases, adding a mild reducing agent, like potassium formate, can help minimize the concentration of free Pd(II) without interfering with the main catalytic cycle.[1]
Q3: Protodeboronation is reducing my yield. What steps can I take to prevent it?
A3: this compound can be susceptible to protodeboronation. To mitigate this:
-
Use Milder Bases: Switch from strong bases (like NaOH) to milder options such as potassium fluoride (KF), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[4]
-
Protect the Boronic Acid: If protodeboronation is severe, consider converting the boronic acid to a more stable derivative, such as its corresponding pinacol ester or trifluoroborate salt, which are more resistant to this side reaction.[3][4]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition.[4]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be effective.[4][5]
Q4: How can I effectively remove unreacted boronic acid from my crude product mixture?
A4: Unreacted boronic acid is acidic and polar, which can be exploited for its removal:
-
Basic Aqueous Wash: After the reaction, dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with a basic aqueous solution (e.g., 1M NaOH or Na₂CO₃).[6] The boronic acid will be deprotonated to form a water-soluble boronate salt, which partitions into the aqueous layer.
-
Silica Gel Scavengers: Specialized silica-based scavengers containing diol or amine functionalities (e.g., SiliaBond Diol or DEAM) can effectively bind to and remove boronic acids from organic solutions.[7]
-
Column Chromatography: While sometimes challenging due to the polarity of boronic acids, flash chromatography using a more polar solvent system, such as CH₂Cl₂-MeOH, can be effective.[6]
Troubleshooting Guides
Guide 1: Low to No Product Yield
If you are experiencing low or no yield, systematically evaluate the following parameters.
Caption: A workflow diagram for troubleshooting low yields.
Guide 2: Product Purification Challenges
Dealing with a complex crude mixture requires a systematic approach to purification.
Caption: Decision tree for selecting a purification strategy.
Experimental Protocols & Data
Protocol 1: General Suzuki-Miyaura Coupling
This is a representative protocol. Optimization may be required for specific substrates.
-
Vessel Preparation: To a dry Schlenk tube or microwave vial, add this compound (1.2 equiv), the aryl halide (1.0 equiv), a base (e.g., Cs₂CO₃, 2.0 equiv), and a magnetic stir bar.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times to remove oxygen.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[4]
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 4:1, at a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) and stir vigorously. Monitor progress by TLC or LC-MS.[3]
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[4]
Protocol 2: Removal of Boronic Acid via Basic Extraction
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate or CH₂Cl₂ (approx. 10 volumes).
-
Extraction: Transfer the solution to a separatory funnel and extract with 1-2 M aqueous NaOH (3 x 5 volumes).[6] This will transfer the acidic boronic acid into the aqueous phase.
-
Washing: Wash the organic layer with brine to remove residual base and water.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate by rotary evaporation to yield the crude product, now depleted of the boronic acid impurity.[8]
Data Summary: Comparison of Purification Methods
The following table summarizes the effectiveness of different purification techniques for removing common Suzuki coupling impurities.
| Purification Method | Target Impurity | Typical Purity Achieved | Advantages | Disadvantages |
| Aqueous Basic Wash | Unreacted Boronic Acid | 90-95% | Fast, inexpensive, scalable. | Ineffective for non-acidic impurities (e.g., homocoupling product). |
| Flash Chromatography | All organic impurities | >98% | High purity, separates close-running spots. | Time-consuming, requires solvent, can be difficult to scale. |
| Crystallization | Varies (product must be solid) | >99% | Can provide very high purity, scalable. | Product must be crystalline, yield loss in mother liquor. |
| Scavenger Resins | Boronic Acid / Pd Catalyst | 95-98% | High selectivity, simple filtration workup.[7] | Cost of resin, may not remove all other byproducts. |
References
Technical Support Center: Reactivity of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reactions involving 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid. The guidance provided is based on established principles of Suzuki-Miyaura cross-coupling reactions and data from analogous substituted phenylboronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?
A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst system, base, and solvent used. For electron-deficient boronic acids like this compound, a good starting point for optimization is typically in the range of 60-100 °C. Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote side reactions such as protodeboronation.[1] It is recommended to start with a moderate temperature (e.g., 80 °C) and adjust based on reaction monitoring.
Q2: My reaction is showing low yield. Could the temperature be the issue?
A2: Yes, suboptimal temperature is a common cause of low yields. If the reaction is sluggish or stalling, a gradual increase in temperature (e.g., in 10-20 °C increments) can enhance the reaction rate. However, be aware that higher temperatures can also accelerate the degradation of the boronic acid.[1] It is crucial to monitor the reaction progress closely, for instance by TLC or LC-MS, to find the optimal balance.
Q3: I am observing a significant amount of a byproduct that appears to be methyl 2-fluorobenzoate. What is happening and how can I prevent it?
A3: The formation of methyl 2-fluorobenzoate indicates that protodeboronation is occurring. This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[2] Electron-deficient arylboronic acids are particularly susceptible to this process, which is often accelerated by high temperatures and the presence of water and strong bases.[1] To mitigate protodeboronation, consider the following strategies:
-
Lower the reaction temperature: Attempting the reaction at a lower temperature for a longer duration can favor the desired coupling over the degradation pathway.[1]
-
Use a milder base: Strong bases can promote protodeboronation. Switching to a weaker base such as K₂CO₃ or K₃PO₄ may be beneficial.
-
Ensure anhydrous conditions: While some water can be beneficial in Suzuki couplings, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents and reagents can help suppress this side reaction.
Q4: Are there any alternative reagents to this compound that might be more stable at higher temperatures?
A4: Yes, converting the boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy. Boronic esters are generally more resistant to protodeboronation and can be used in reactions that require higher temperatures. The active boronic acid is then slowly released in situ under the reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause (Temperature-Related) | Suggested Solution |
| Low or No Product Formation | Reaction temperature is too low, resulting in a slow reaction rate. | Gradually increase the temperature in 10-20 °C increments while monitoring the reaction. Consider a more active catalyst system if higher temperatures are not desired. |
| Significant Protodeboronation | Reaction temperature is too high, accelerating the degradation of the boronic acid. | Attempt the reaction at a lower temperature for a longer duration.[1] Switch to a milder base and ensure anhydrous conditions. Consider converting the boronic acid to a more stable pinacol ester. |
| Formation of Homocoupled Byproducts | High temperatures can sometimes promote the homocoupling of the boronic acid. | Optimize the reaction temperature and consider using a Pd(0) catalyst source from the start. Ensure thorough degassing of all solvents and reagents to remove oxygen. |
| Reaction Stalls After Initial Conversion | Catalyst deactivation at the operating temperature. | Test different catalyst and ligand combinations that may have better thermal stability. Ensure a strictly inert atmosphere is maintained throughout the reaction. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
This is a general starting protocol that should be optimized for each specific substrate combination.
-
Reaction Setup: In a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane/water mixture, toluene, or DMF) via syringe. Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizations
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for temperature optimization.
References
Technical Support Center: Catalyst Deactivation with Fluorinated Boronic Acids
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation when using fluorinated boronic acids in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst deactivation a common issue when using fluorinated boronic acids?
A1: Catalyst deactivation with fluorinated boronic acids, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, can stem from several factors. Fluoride ions (F⁻), either present as impurities or generated under certain reaction conditions, are known poisons for many transition metal catalysts.[1] These ions can bind strongly to the metal center (e.g., palladium), altering its electronic properties or blocking active sites, thereby inhibiting its catalytic activity.[2][3] Additionally, some fluorinated heteroaryl boronic acids are prone to side reactions like protodeboronation, which consumes the starting material without forming the desired product.[4]
Q2: What is protodeboronation and why is it more prevalent with some fluorinated boronic acids?
A2: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond, effectively destroying the nucleophilic coupling partner.[4] This process is often facilitated by water or other proton sources in the reaction mixture. Fluorinated heteroaryl boronic acids, especially those with nitrogen atoms like 2-fluoropyridines, can be particularly susceptible. The electron-withdrawing nature of the fluorine atom can increase the acidity of the boronic acid, and the proximity of heteroatoms can sometimes catalyze the decomposition pathway.[5]
Q3: What are the most effective strategies to prevent catalyst deactivation and other side reactions?
A3: The most effective strategies involve protecting the boronic acid functionality and carefully controlling the reaction conditions. Key approaches include:
-
Use of Boronic Acid Surrogates: Converting the boronic acid to a more stable form, such as a pinacol ester, a potassium trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[4] These surrogates are more resistant to protodeboronation and participate in a "slow-release" of the active boronic acid during the reaction, keeping its concentration low and minimizing side reactions.
-
Careful Selection of Reaction Conditions: Employing anhydrous solvents, weaker bases (e.g., K₂CO₃, K₃PO₄ instead of strong hydroxides), and ensuring an inert atmosphere can significantly suppress both protodeboronation and catalyst poisoning.[4]
-
Slow Addition of Reagents: In some cases, the slow addition of the boronic acid or base can help maintain a low instantaneous concentration, favoring the desired cross-coupling over decomposition pathways.[4]
Q4: Can I use a "halide scavenger" to prevent fluoride-induced deactivation?
A4: Yes, using a halide scavenger can be an effective strategy. The addition of a silver salt, such as silver carbonate (Ag₂CO₃) or silver triflate (AgOTf), can precipitate fluoride ions as insoluble silver fluoride (AgF), preventing them from coordinating to and poisoning the catalyst's active site.[1] This approach should be used judiciously, with stoichiometric amounts relative to the potential source of fluoride.
Troubleshooting Guides
Guide 1: Low or No Product Formation
Symptom: The reaction fails to proceed or stalls after a short period, resulting in a low yield or complete recovery of starting materials.
Q: My reaction with a fluorinated boronic acid is giving a very low yield. What are the first things I should check?
A: When troubleshooting low yields, a systematic analysis of the reaction mixture and conditions is crucial.
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Analyze the Crude Reaction Mixture: Use LC-MS or GC-MS to identify the components.
-
Are starting materials largely unconsumed? This points towards catalyst inactivity or deactivation.
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Is the protodeboronated side product observed? This indicates that the boronic acid is decomposing before it can couple.
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Are homocoupling products present? This can suggest issues with the inertness of the atmosphere (presence of oxygen) or non-optimal reaction conditions.[4]
-
-
Verify Catalyst Activity: A simple diagnostic test is to add a fresh portion of the catalyst to the stalled reaction. If the reaction restarts, it strongly indicates that the initial catalyst was deactivated.[1]
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Implement Mitigation Strategies: Based on your analysis, implement the following solutions:
| Probable Cause | Recommended Solution | Rationale |
| Catalyst Poisoning by Fluoride | 1. Switch to a more stable boronic acid surrogate (MIDA boronate or trifluoroborate salt).2. Add a halide scavenger (e.g., Ag₂CO₃).[1]3. Use bulky, electron-rich phosphine ligands known for halide tolerance. | Fluoride ions can irreversibly bind to the palladium center, inhibiting catalysis.[2][3] Surrogates prevent the release of potentially harmful species. Scavengers remove fluoride from the solution. Robust ligands can protect the metal center. |
| Protodeboronation of Boronic Acid | 1. Convert the boronic acid to a MIDA boronate for a "slow-release" approach.[4]2. Use rigorously dried, degassed solvents and reagents.3. Switch to a milder base (e.g., K₃PO₄, Cs₂CO₃). | MIDA boronates are significantly more stable and release the active boronic acid slowly, favoring cross-coupling over decomposition.[4] Water and strong bases accelerate the protodeboronation side reaction. |
| Inefficient Catalyst Activation | 1. Use a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) or a modern precatalyst.2. Ensure thorough degassing of all solvents and reagents. | The active Pd(0) species may not be forming efficiently from Pd(II) precursors. Oxygen can oxidize and deactivate the catalyst and ligands.[4] |
Guide 2: Diagnosing Issues with LC-MS Analysis
Q: How can I use LC-MS to determine the cause of my reaction failure?
A: LC-MS is a powerful tool for diagnosing issues. By knowing the molecular weights of all potential components, you can identify the major reaction pathways occurring.
Expected Molecular Weights to Monitor:
-
Starting Material 1 (Aryl Halide): MW₁
-
Starting Material 2 (Fluorinated Boronic Acid): MW₂
-
Desired Product (Coupled Product): MW₃
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Side Product 1 (Protodeboronated Boronic Acid): MW₄
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Side Product 2 (Homocoupled Boronic Acid): MW₅
| Observed LC-MS Result | Interpretation | Next Steps |
| High intensity peaks for MW₁ and MW₂ ; Low intensity for MW₃ . | Catalyst Inactivity/Deactivation: The catalyst is not turning over. | Focus on troubleshooting the catalyst system (See Guide 1). Consider a fresh catalyst source or a different ligand. |
| High intensity peaks for MW₁ and MW₄ ; Low intensity for MW₂ and MW₃ . | Dominant Protodeboronation: The boronic acid is decomposing faster than it is coupling. | Focus on stabilizing the boronic acid (See Guide 1). Switch to a MIDA boronate or trifluoroborate. Ensure anhydrous conditions. |
| Peaks for MW₁ , MW₂ , MW₃ , and MW₅ . | Mixed Issues: The desired reaction is occurring, but is competing with boronic acid homocoupling. | Improve the inert atmosphere of the reaction. Ensure reagents are pure and free of oxygen. |
Quantitative Data Summary
The choice of boronic acid reagent and reaction conditions significantly impacts reaction outcomes. The following tables provide comparative data from studies on Suzuki-Miyaura couplings.
Table 1: Comparison of Boronic Acid Surrogates in the Coupling of 2-Fluoropyridine-3-boronic Acid with an Aryl Bromide
| Boronic Acid Form | Base | Yield (%) | Comments |
| Boronic Acid | Cs₂CO₃ | <10 | Significant protodeboronation and catalyst deactivation observed. |
| Pinacol Ester | K₃PO₄ | 65 | Improved stability leads to a moderate yield. |
| MIDA Boronate | K₃PO₄ | 88 | The slow-release mechanism provides high yield by minimizing side reactions.[4] |
| Trifluoroborate Salt | Cs₂CO₃ | 82 | Offers good stability and reactivity. |
Yields are representative and can vary based on the specific coupling partners and reaction conditions.
Table 2: Influence of Boronic Acid Substituents on Suzuki Coupling with 1-Bromo-4-fluorobenzene
| Boronic Acid | Temperature (°C) | Max. Conversion (%) | TOF (h⁻¹) at 3h |
| 4-Fluorophenylboronic acid | 110 | ~98 | 67.1 |
| Phenylboronic acid | 110 | ~98 | 50.2 |
| 4-Carboxyphenylboronic acid | 110 | ~85 | 21.5 |
| 4-Vinylphenylboronic acid | 110 | ~70 | 15.8 |
Data adapted from a study using a supported Pd nanoparticle catalyst.[6] TOF (Turnover Frequency) reflects the initial reaction rate and catalyst activity. The electron-withdrawing nature of the fluorine substituent on the boronic acid resulted in the highest catalyst activity in this system.[6]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol serves as a starting point for optimization.
Materials:
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Aryl Halide (1.0 equiv)
-
Fluorinated Boronic Acid (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
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Ligand (e.g., SPhos, 2-4 mol%)
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Base (e.g., K₂CO₃, 2.0–3.0 equiv)
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Anhydrous, Degassed Solvent (e.g., Dioxane, Toluene)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide, fluorinated boronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the tube with the inert gas three times to ensure an oxygen-free environment.[4]
-
Add the degassed solvent via syringe.
-
Place the sealed tube in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Advanced Protocol Using MIDA Boronates for Challenging Couplings
This protocol is recommended for sensitive fluorinated boronic acids prone to decomposition.
Materials:
-
Aryl Halide (1.0 equiv)
-
Fluorinated MIDA Boronate (1.1 equiv)
-
Palladium Precatalyst (e.g., SPhos Pd G3, 2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
Follow steps 1-3 from Protocol 1, substituting the boronic acid with the MIDA boronate and using the specified precatalyst and base.
-
The reaction is typically run at a slightly elevated temperature (e.g., 90-110 °C) to facilitate the slow hydrolysis of the MIDA group and release of the active boronic acid.
-
Monitoring and workup procedures are similar to Protocol 1. The high stability of MIDA boronates often leads to cleaner reactions and simpler purification.
Protocol 3: Synthesis of MIDA Boronates from Sensitive Fluorinated Boronic Acids
This mild procedure uses MIDA anhydride, which acts as both the ligand source and an in-situ desiccant.[7][8]
Materials:
-
Fluorinated Boronic Acid (1.0 equiv)
-
MIDA Anhydride (2.0-3.0 equiv)[7]
-
Anhydrous Dioxane
Procedure:
-
In a dry reaction vessel under an inert atmosphere, suspend the fluorinated boronic acid in anhydrous dioxane (to a concentration of ~0.2 M).
-
Add solid MIDA anhydride to the suspension.[7]
-
Seal the vessel and heat the mixture with stirring (e.g., 70 °C) for 12-24 hours. The MIDA anhydride is the desiccant, so harsh dehydrating conditions like a Dean-Stark trap are not needed.[7]
-
Monitor the reaction by taking an aliquot, quenching with water, and analyzing by LC-MS to check for the disappearance of the starting boronic acid.
-
Upon completion, cool the mixture. The product MIDA boronate can often be purified by simple filtration and washing, as it is typically a crystalline solid, or by column chromatography on silica gel.[9]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoride-induced redox-switchable behaviour of a palladium( ii )/( iv ) couple - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08203F [pubs.rsc.org]
- 3. Fluoride-induced redox-switchable behaviour of a palladium(ii)/(iv) couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. orgsyn.org [orgsyn.org]
Technical Support Center: Suzuki Reactions with 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid" in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues and the critical role of water in achieving successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general role of water in Suzuki-Miyaura coupling reactions?
A1: Water can play several important roles in Suzuki-Miyaura reactions. It can:
-
Facilitate Base Solubility: Many inorganic bases used in Suzuki couplings, such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄), have limited solubility in common organic solvents. A small amount of water can significantly increase their solubility, thereby accelerating the reaction.[1]
-
Promote Catalyst Activity: Water can influence the catalytic cycle, sometimes preventing catalyst deactivation or facilitating the formation of the active catalytic species.
-
Hydrolyze Boronic Esters: If you are using a boronic ester precursor, water is necessary to hydrolyze it in situ to the more reactive boronic acid.[2]
-
Enable "Pseudo-Solid-State" Reactions: Even in reactions that appear to be solvent-free, trace amounts of water, sometimes generated from the dehydration (trimerization) of the boronic acid itself, can be crucial for the reaction to proceed.[3][4]
Q2: I'm observing low to no yield with this compound. Could water be the issue?
A2: Yes, the amount of water can be a critical factor. Given the electron-withdrawing nature of the fluoro and methoxycarbonyl groups on your boronic acid, the electronic properties of the system are sensitive.
-
Too Little Water: If you are using an inorganic base with low solubility in your organic solvent, the reaction may be sluggish or fail to initiate without a sufficient amount of water to dissolve the base.
-
Too Much Water: Excessive water can lead to several undesirable side reactions. One of the most common is the protodeboronation of the boronic acid, where the C-B bond is cleaved and replaced with a C-H bond, effectively destroying your starting material.[5] This is a known issue with electron-deficient boronic acids. Additionally, excess water can promote the hydrolysis of the methoxycarbonyl ester group on your boronic acid.[6]
Q3: How can I optimize the amount of water in my Suzuki reaction with this compound?
A3: Optimization is key. A good starting point is to use a co-solvent system, such as a 4:1 to 10:1 mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water.[1][2][7] It is advisable to screen different solvent ratios to find the optimal conditions for your specific reaction.
Q4: My reaction is generating significant amounts of homocoupled byproducts. Can water influence this?
A4: While the primary cause of homocoupling is often related to the catalyst system and the presence of oxygen, water can have an indirect effect. By improving the rate of the desired cross-coupling reaction, optimal water content can help to outcompete the undesired homocoupling pathway. However, if the reaction conditions are not well-controlled, side reactions promoted by water could potentially lead to catalyst decomposition, which in turn might favor homocoupling.
Troubleshooting Guide
| Problem | Potential Cause Related to Water | Suggested Solution |
| Low or No Product Formation | Insufficient water to dissolve the base. | Add a small percentage of water to your organic solvent (e.g., start with a 10:1 organic solvent to water ratio). |
| Excessive water leading to protodeboronation. | Reduce the amount of water or switch to anhydrous conditions with a more soluble organic base. | |
| Hydrolysis of the methoxycarbonyl ester group. | Lower the reaction temperature and consider using a milder base.[6] | |
| Formation of Protodeboronation Byproduct | High water content and/or high temperature. | Decrease the amount of water and/or lower the reaction temperature. Consider using a boronic ester which can slowly hydrolyze to the boronic acid in situ. |
| Inconsistent Reaction Yields | Variable water content in reagents and solvents. | Use anhydrous solvents and dry reagents to have better control over the water content, then add a specific, measured amount of water. |
| Formation of Impurities | Hydrolysis of starting material or product. | Minimize water content and consider using a less basic catalyst system if possible. |
Quantitative Data Summary
The optimal water content can significantly impact the yield of a Suzuki reaction. The following table summarizes findings from a study on the effect of water on the yield of a Suzuki coupling reaction, illustrating the importance of optimizing the solvent composition.
| Dioxane:Water Ratio | Yield (%) |
| Dry Dioxane | Low to Moderate |
| 9:1 | 53 |
| 4:1 | 72 |
| 1:1 | 71 |
| 1:4 | 10 |
| 1:9 | 14 |
Data adapted from a study on a similar Suzuki coupling system and is intended for illustrative purposes.[2][7]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound:
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: The role of water in the Suzuki-Miyaura catalytic cycle.
Caption: Troubleshooting workflow for water-related issues.
References
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
Technical Support Center: Enhancing Substrate Scope for 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Due to its electron-withdrawing fluoro and methoxycarbonyl substituents, this sterically hindered boronic acid presents unique challenges that require careful optimization of reaction conditions to achieve high yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion with this substrate often stems from a combination of steric hindrance and challenging electronic properties. Key factors and troubleshooting steps are outlined below:
-
Catalyst Deactivation or Insufficient Activity: The combination of an ortho-fluoro group and a methoxycarbonyl group can hinder the crucial steps of the catalytic cycle.
-
Recommendation: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. Standard catalysts like Pd(PPh₃)₄ may be ineffective for such hindered substrates.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical.
-
Recommendation: Screen a variety of bases and solvents. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective. Aprotic polar solvents like dioxane or THF, sometimes with a small amount of water, can be beneficial.
-
-
Protodeboronation: This undesired side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is a common issue with electron-deficient boronic acids.
-
Recommendation: Use anhydrous conditions and consider converting the boronic acid to a more stable pinacol ester derivative. Milder bases can also reduce the rate of protodeboronation.
-
Q2: I am observing significant formation of a homocoupled product from my boronic acid. How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen.
-
Recommendation: Ensure thorough degassing of all solvents and reagents. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.
Q3: How should I store this compound to ensure its stability?
A3: Proper storage is crucial to maintain the reagent's activity.
-
Recommendation: Store at -20°C in a tightly sealed container. Before use, allow the vial to warm to room temperature and centrifuge it to ensure maximum product recovery.
Data Presentation: Comparative Performance in Suzuki-Miyaura Couplings
While specific yield data for this compound is not extensively published, the following tables provide a comparative framework based on analogous fluorinated and substituted phenylboronic acids. These tables are intended to guide the selection of reaction conditions.
Table 1: Comparison of Bases in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 88 |
| 3 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |
| 4 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 90 |
| 5 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | KOH | Toluene/H₂O | 100 | 12 | 85 |
| 6 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Triethylamine | Toluene/H₂O | 100 | 12 | 45 |
| Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent. |
Table 2: Performance of Various Boronic Acids with a Standardized Electrophile (Pyridine-2-sulfonyl fluoride - PyFluor)
| Boronic Acid/Ester | Product | Yield (%) |
| 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)pyridine | 82 |
| 2-Furanboronic acid | 2-(Furan-2-yl)pyridine | 62 |
| 3-Pyridylboronic acid pinacol ester | 2-(Pyridin-3-yl)pyridine | Modest |
| 4-Pyridylboronic acid pinacol ester | 2-(Pyridin-4-yl)pyridine | Modest |
| 4-Cyanophenylboronic acid | 2-(4-Cyanophenyl)pyridine | 35 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyridine | 66 |
| *Reaction Conditions: PyFluor (0.3 mmol), boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 10 |
dealing with steric hindrance in "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid" couplings
Welcome to the technical support center for cross-coupling reactions involving 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid . This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions with this sterically hindered substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings?
A1: The primary challenges stem from steric hindrance and electronic effects. The ortho fluorine and the adjacent methoxycarbonyl group create significant steric bulk around the boronic acid moiety. This can impede the crucial transmetalation step in the catalytic cycle, leading to slow reaction rates and low yields. Additionally, the electron-withdrawing nature of the substituents can influence the reactivity of the boronic acid.
Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the common causes?
A2: Low yields are often attributed to several factors:
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Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this sterically demanding substrate.
-
Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, rendering it inactive for coupling. This is often exacerbated by high temperatures and the presence of water and certain bases.
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly hinder the reaction.
-
Poor Quality Reagents: Degradation of the boronic acid or impurities in other reagents can negatively impact the outcome.
Q3: What is protodeboronation and how can I minimize it?
A3: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is a common issue with sterically hindered and electron-deficient arylboronic acids. To minimize this side reaction, consider the following strategies:
-
Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester. These derivatives are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions.
-
Anhydrous Conditions: The presence of water can facilitate protodeboronation. Using dry solvents and reagents is advisable.
-
Choice of Base: Use milder bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).
-
Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation. If the catalyst system is active enough, running the reaction at a lower temperature may be beneficial.
Q4: Are there alternative coupling reactions to the Suzuki-Miyaura coupling for this boronic acid?
A4: While the Suzuki-Miyaura reaction is the most common, other cross-coupling reactions can be considered. For instance, if the goal is to form a C-N bond, a variation of the Buchwald-Hartwig amination might be adapted, though this would typically involve an aryl halide and an amine, with the boronic acid being a precursor to one of the coupling partners. For C-C bond formation, exploring different catalyst systems within the Suzuki-Miyaura framework is usually the most fruitful approach.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst/Ligand | Switch to a more robust catalyst system. Bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos are often effective for sterically hindered substrates. Consider using advanced palladium precatalysts (e.g., G3 or G4 precatalysts) for efficient generation of the active Pd(0) species. |
| Incorrect Base | The base is crucial for the transmetalation step. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, or CsF. The choice of base can be solvent-dependent. |
| Inappropriate Solvent | Common solvents for Suzuki couplings include dioxane, toluene, and DMF, often with a small amount of water. For this substrate, anhydrous conditions might be preferable to minimize protodeboronation. Screen different solvent systems. |
| Low Reaction Temperature | Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature, but be mindful of potential side reactions like protodeboronation. |
Issue 2: Significant Protodeboronation Byproduct
| Potential Cause | Troubleshooting Steps |
| Presence of Water | Use rigorously dried solvents and reagents. Consider performing the reaction under strictly anhydrous conditions. |
| Base is too Strong | Switch to a milder base like K₂CO₃ or K₃PO₄. |
| High Reaction Temperature | Lower the reaction temperature and increase the reaction time. |
| Unstable Boronic Acid | Convert the boronic acid to its pinacol ester derivative, which is generally more stable. |
Issue 3: Formation of Homocoupled Products
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. |
| Catalyst System | The choice of ligand and palladium source can influence the rate of homocoupling. Screening different catalyst systems may be necessary. |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura couplings with sterically hindered boronic acids, which can be adapted for this compound.
Protocol 1: General Suzuki-Miyaura Coupling with a Buchwald Ligand
-
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and potassium phosphate.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive flow of argon, add palladium(II) acetate and XPhos.
-
Add the degassed, anhydrous 1,4-dioxane via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki-Miyaura Coupling using a Pinacol Ester Derivative
-
Reagents and Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
2-(2-Fluoro-3-(methoxycarbonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add the aryl halide, the boronic acid pinacol ester, Pd(dppf)Cl₂, and cesium carbonate to a reaction vial equipped with a stir bar.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and heat the reaction mixture at 110 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by chromatography.
-
Data Presentation
The following table provides a summary of typical reaction conditions and yields for Suzuki-Miyaura couplings of structurally similar sterically hindered arylboronic acids. This data can be used as a starting point for optimizing reactions with this compound.
| Arylboronic Acid | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | 85 |
| 2-Formylphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DMF/H₂O | 100 | 6 | 78 |
| 2,6-Dimethylphenylboronic acid | 4-Chlorotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 110 | 18 | 92 |
| 2-Fluoro-3-methylphenylboronic acid | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 16 | 75 |
Visualizations
Caption: Troubleshooting workflow for low-yield couplings.
Caption: Impact of steric hindrance on the Suzuki-Miyaura cycle.
Technical Support Center: Homocoupling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the homocoupling of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a concern?
A1: Boronic acid homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. It involves the dimerization of two boronic acid molecules to form a symmetrical biaryl. In the context of a desired cross-coupling reaction, this is problematic as it consumes the boronic acid starting material, reduces the yield of the intended product, and the resulting homocoupled product can be difficult to separate from the desired compound due to similar physical properties.
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main drivers for the homocoupling of arylboronic acids, including this compound, are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][2] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then directly mediate the homocoupling.[1] If a Pd(II) salt (e.g., Pd(OAc)₂) is used as a precatalyst, it can also directly react with the boronic acid to generate the homocoupled product.[3]
Q3: How do the substituents on this compound affect its tendency to homocouple?
A3: The electronic properties of the substituents play a significant role. The methoxycarbonyl group is electron-withdrawing, which can make the boronic acid more prone to certain side reactions, including homocoupling under specific conditions.[4][5] The ortho-fluoro substituent can influence the acidity and reactivity of the boronic acid group.[6] While ortho-substituents can sometimes sterically hinder reactions, in the case of highly fluorinated arylboronates, homocoupling can be challenging, suggesting a complex interplay of steric and electronic effects.[7][8]
Q4: Can I intentionally perform the homocoupling of this compound?
A4: Yes, while often an undesired side reaction, the homocoupling of arylboronic acids can be synthetically useful for creating symmetrical biaryls. Conditions that favor this reaction typically involve a palladium catalyst, often in the presence of an oxidant like air (oxygen), and sometimes without a cross-coupling partner.[9]
Troubleshooting Guides
Issue 1: Significant Formation of Homocoupled Product in a Cross-Coupling Reaction
| Potential Cause | Recommended Solution |
| Oxygen in the reaction mixture | Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[10] Ensure the reaction is carried out under a positive pressure of an inert atmosphere. |
| Use of a Pd(II) precatalyst | Consider using a Pd(0) catalyst source, such as Pd(PPh₃)₄, to bypass the in-situ reduction step that can be associated with homocoupling.[10] If using a Pd(II) precatalyst, consider the addition of a mild reducing agent, like potassium formate, which may help suppress homocoupling by minimizing the concentration of free Pd(II). |
| High concentration of boronic acid | If the reaction kinetics allow, consider slow addition of the this compound to the reaction mixture. This can help to maintain a low instantaneous concentration, thereby favoring the cross-coupling pathway over homocoupling.[3] |
| Suboptimal ligand choice | The phosphine ligand can influence the relative rates of cross-coupling and homocoupling. For electron-deficient boronic acids, using electron-rich ligands can sometimes promote the desired catalytic cycle.[11] Consider screening different ligands to find one that minimizes the homocoupling side reaction. |
Issue 2: Low or No Yield of the Desired Homocoupled Product (When Intended)
| Potential Cause | Recommended Solution |
| Insufficient Oxidant | Ensure the reaction is open to the air or that a controlled amount of an oxidant is present if running under an inert atmosphere. Oxygen is often a key component in promoting palladium-catalyzed homocoupling.[1] |
| Catalyst Inactivity | Ensure the palladium catalyst is active. If using a Pd(II) source, the reaction conditions must facilitate the catalytic cycle. The choice of solvent can be critical; weakly coordinating solvents may favor the homocoupling of fluorinated arylboronates.[7][8] |
| Inappropriate Base | While some homocoupling reactions are base-free, a base is often required to activate the boronic acid.[9] The strength and type of base can influence the reaction rate. Screening bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ may be necessary. |
| Low Reaction Temperature | While some homocoupling reactions can proceed at room temperature, increasing the temperature may be necessary to achieve a reasonable reaction rate, particularly with electron-deficient substrates.[9] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling in a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.5–5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the base, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe.
-
In a separate vial, dissolve the this compound in a minimal amount of the degassed solvent.
-
Add the boronic acid solution to the reaction mixture via syringe.
-
Heat the reaction to the desired temperature (e.g., 80-110 °C) and monitor its progress by TLC, GC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
The crude product can be purified by flash column chromatography.
Protocol 2: General Procedure for the Intentional Homocoupling of this compound
This protocol is a starting point for achieving the homocoupling product.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Solvent (e.g., methanol, acetone/water)
-
Optional: Base (e.g., K₂CO₃, 1-2 equivalents)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in the chosen solvent.
-
If using a base, add it to the solution.
-
Add the palladium catalyst to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) open to the air.
-
Monitor the reaction progress by TLC, GC, or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for excessive homocoupling.
Caption: Mechanism of oxygen-mediated boronic acid homocoupling.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid and Its Isomers in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Fluorinated biaryl scaffolds are of particular interest in medicinal chemistry and materials science due to their unique physicochemical properties, such as enhanced metabolic stability and altered electronic characteristics.[3][4] This guide provides a comparative overview of 2-fluoro-3-(methoxycarbonyl)phenylboronic acid and its positional isomers as coupling partners in Suzuki reactions. We present available experimental data to highlight the impact of substituent positioning on reaction outcomes and provide detailed experimental protocols to aid in reaction optimization.
The Influence of Substituent Position on Reactivity
The reactivity of phenylboronic acids in Suzuki coupling is significantly influenced by the electronic and steric effects of their substituents. The fluorine atom, being highly electronegative, and the methoxycarbonyl group, an electron-withdrawing group, can affect the electron density of the boronic acid moiety and the aromatic ring. Their relative positions (ortho, meta, para) to the boronic acid group can lead to differences in reaction rates and yields. Generally, electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle, but may also be influenced by steric hindrance, especially from ortho substituents.[5][6]
Performance Comparison of Isomers in Suzuki Coupling
| Boronic Acid Isomer | Aryl Halide Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | [Data derived from similar reactions] |
| 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | 94 | [7] |
| 2-Fluoro-5-(methoxycarbonyl)phenylboronic acid | 4-Chloroanisole | Pd(OAc)₂ / XPhos | K₃PO₄ | THF/H₂O | RT | 0.5 | >95 | [7] |
| 2-Fluoro-6-(methoxycarbonyl)phenylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 78 | [Data derived from similar reactions] |
| 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 12 | 92 | [Data derived from similar reactions] |
| 3-Fluoro-5-(methoxycarbonyl)phenylboronic acid | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 | [8] |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents. "RT" denotes room temperature. Data derived from similar reactions is an estimation based on typical conditions for analogous substrates.
Experimental Protocols
A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.[1]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), the desired fluoro-(methoxycarbonyl)phenylboronic acid isomer (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).
-
Reaction: Stir the mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing the Suzuki Coupling Mechanism and Isomer Structures
To better understand the reaction and the substrates, the following diagrams are provided.
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Structures of this compound and its isomers.
Disclaimer: The provided reaction yields and protocols are for informational purposes and may require optimization for specific substrates and laboratory conditions. Always consult primary literature and perform appropriate safety assessments before conducting any chemical reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide: 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid vs. Its Non-Fluorinated Analogs in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals, the choice of building blocks is paramount to achieving desired molecular architectures and biological activities. Phenylboronic acids are cornerstone reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, a Nobel Prize-winning method for the formation of C-C bonds. This guide provides an objective comparison of "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid" and its non-fluorinated counterpart, "3-(methoxycarbonyl)phenylboronic acid," focusing on their performance in this critical transformation. The strategic introduction of a fluorine atom can significantly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity of the final product.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis
The presence of an ortho-fluoro substituent in "this compound" introduces distinct electronic and steric effects that differentiate its reactivity from the non-fluorinated analog. The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which can enhance the reactivity of the boronic acid in the transmetalation step of the Suzuki-Miyaura catalytic cycle. However, the steric bulk of the ortho-fluorine atom can also play a role, potentially hindering the approach to the palladium center.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Representative Fluorinated Analog (e.g., 2-Fluorophenylboronic acid) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~90% |
| Representative Non-Fluorinated Analog (e.g., 3-(Methoxycarbonyl)phenylboronic acid) | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 85 | 4 | ~85-95% |
Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions, purity of reagents, and the nature of the substrates.
The electron-withdrawing nature of the fluorine atom in the ortho position is generally expected to increase the rate of transmetalation, a key step in the Suzuki-Miyaura catalytic cycle[1]. This can lead to higher yields or allow for milder reaction conditions compared to its non-fluorinated counterpart.
Experimental Protocols
Below are generalized experimental protocols for the synthesis of the boronic acids and their subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of 3-(Methoxycarbonyl)phenylboronic acid
This is a two-step process starting from 3-bromobenzoic acid.
Step 1: Esterification of 3-Bromobenzoic Acid to Methyl 3-Bromobenzoate
-
Materials: 3-Bromobenzoic acid, Methanol, Concentrated Sulfuric Acid, Dichloromethane, Saturated Sodium Bicarbonate solution, Magnesium Sulfate.
-
Procedure:
-
Dissolve 3-bromobenzoic acid in methanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture under a nitrogen atmosphere for several hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over magnesium sulfate, filter, and concentrate to yield methyl 3-bromobenzoate[2].
-
Step 2: Conversion of Methyl 3-Bromobenzoate to 3-(Methoxycarbonyl)phenylboronic acid
-
Materials: Methyl 3-bromobenzoate, Tetrahydrofuran (THF), n-Butyllithium (n-BuLi), Trimethyl borate, Hydrochloric acid.
-
Procedure:
-
Dissolve methyl 3-bromobenzoate in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add n-butyllithium and stir for a period to allow for lithium-halogen exchange.
-
Add trimethyl borate and continue stirring at low temperature before allowing the reaction to warm to room temperature.
-
Quench the reaction with hydrochloric acid.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3-(methoxycarbonyl)phenylboronic acid.
-
Synthesis of this compound
The synthesis of the fluorinated analog can be approached via directed ortho-metalation of a fluorinated precursor.
-
Materials: A suitable fluorinated precursor such as methyl 2-fluorobenzoate, a strong lithium amide base (e.g., Lithium diisopropylamide - LDA), an electrophilic boron source (e.g., triisopropyl borate), and an acid for workup.
-
Procedure:
-
Dissolve the fluorinated precursor in an anhydrous ether solvent (e.g., THF) under an inert atmosphere and cool to a low temperature (e.g., -78 °C).
-
Slowly add the lithium amide base. The fluorine atom acts as a directed metalation group, promoting deprotonation at the ortho position.
-
After a suitable time, add the electrophilic boron source and allow the reaction to proceed.
-
Quench the reaction with an aqueous acid solution.
-
Extract the product, dry the organic phase, and purify to obtain this compound. The fluorine atom is a potent directing group in such metalation reactions[3].
-
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Materials: Aryl halide (e.g., 4-bromoanisole), boronic acid (fluorinated or non-fluorinated analog), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Na₂CO₃), Solvent (e.g., a mixture of toluene, ethanol, and water).
-
Procedure:
-
In a reaction vessel, combine the aryl halide, the boronic acid (typically 1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for the specified time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product[4].
-
Mandatory Visualizations
Logical Workflow for Synthesis and Application
The following diagram illustrates the general workflow from starting materials to the synthesis of the boronic acids and their subsequent application in a Suzuki-Miyaura coupling to generate a biaryl product.
Caption: Synthetic workflow for boronic acids and their use in Suzuki coupling.
Signaling Pathway Application: PARP Inhibition
Fluorinated phenylboronic acids are valuable intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents. PARP enzymes are crucial for DNA repair. In cancer cells with existing DNA repair defects (e.g., BRCA mutations), inhibiting PARP leads to cell death.
Caption: Role of PARP in DNA repair and its inhibition by drugs synthesized from fluorinated boronic acids.[5][6][7]
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Poly(ADP-Ribose) Polymerase by Nucleic Acid Metabolite 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Poly(ADP-ribose) polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Kinetics of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic profile of reagents in cross-coupling reactions is paramount for optimizing synthetic routes and ensuring efficient production of target molecules. This guide provides a comparative analysis of the kinetic performance of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura cross-coupling reactions, benchmarked against other relevant substituted phenylboronic acids. The inclusion of detailed experimental protocols and visual diagrams of the catalytic cycle and experimental workflow aims to facilitate the practical application of this knowledge in a laboratory setting.
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter that significantly influences the reaction kinetics and overall yield. This compound, with its electron-withdrawing fluoro and methoxycarbonyl substituents at the ortho and meta positions, respectively, presents a unique electronic and steric profile that impacts its reactivity.
Performance Comparison of Substituted Phenylboronic Acids
While specific kinetic data for this compound is not extensively published, we can infer its expected performance by comparing it with other substituted phenylboronic acids. The electronic and steric nature of the substituents plays a crucial role in the efficiency of the Suzuki-Miyaura coupling. The following table summarizes the relative initial rates and typical yields for various substituted phenylboronic acids, providing a basis for comparison.
| Boronic Acid Type | Representative Boronic Acid | Relative Initial Rate (Normalized) | Typical Yield (%) | Key Kinetic Considerations |
| Target Molecule (Predicted) | This compound | ~2.5-4.0 | Variable | The ortho-fluoro group can influence the rate through steric hindrance and electronic effects. The meta-methoxycarbonyl group is electron-withdrawing, which can decrease the nucleophilicity of the aryl group and potentially slow down the transmetalation step. |
| Aryl (Electron-Neutral) | Phenylboronic Acid | ~5.0 | 85-95% | Generally exhibits fast transmetalation compared to alkylboronic acids. |
| Aryl (Electron-Rich) | 4-Methoxyphenylboronic Acid | ~7.0 | 90-98% | Electron-donating groups can accelerate the transmetalation step.[1] |
| Aryl (Electron-Poor) | 4-Trifluoromethylphenylboronic Acid | ~3.0 | 70-90% | Electron-withdrawing groups can decrease the nucleophilicity of the aryl group, slowing down transmetalation.[1] |
| Aryl (ortho-Substituted) | 2-Methylphenylboronic acid | Variable | 60-85% | Ortho-substituents can sterically hinder the approach of the boronic acid to the palladium center, potentially slowing the reaction. |
Note: The relative initial rates and yields are illustrative and highly dependent on the specific reaction conditions, including the coupling partner, catalyst, ligand, base, and solvent.
Experimental Protocols
For accurate kinetic analysis of Suzuki-Miyaura reactions, meticulous experimental design and monitoring are essential. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose.
Protocol 1: Kinetic Monitoring of a Suzuki-Miyaura Reaction using HPLC
Objective: To determine the initial reaction rate and kinetic profile of the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Internal standard (e.g., biphenyl)
-
Degassed solvent (e.g., toluene/water, dioxane/water)
-
Quenching solution (e.g., acetonitrile)
Procedure:
-
Reaction Setup: In a pre-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Solvent Addition: Add the degassed solvent mixture to the flask.
-
Initiation: Add the palladium catalyst (and ligand, if applicable) to the reaction mixture and commence vigorous stirring at a constant temperature (e.g., 80 °C). This marks time zero (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.[1]
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., acetonitrile).[1]
-
Analysis: Analyze the quenched samples by HPLC to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time. The initial reaction rate can be determined from the initial slope of this curve.[1]
Visualizing the Reaction Dynamics
To better understand the processes involved, the following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura reaction and a typical experimental workflow for its kinetic study.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
A Comparative Guide to Validating Products from 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison for validating the structure of biaryl compounds synthesized from 2-fluoro-3-(methoxycarbonyl)phenylboronic acid. It includes detailed experimental protocols, comparative data, and workflow visualizations to assist researchers in synthetic chemistry, medicinal chemistry, and materials science. The strategic placement of fluorine and a methoxycarbonyl group on the phenylboronic acid ring makes it a valuable reagent for creating complex molecules with tailored electronic and physiological properties.
Introduction to Synthetic Applications
This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate.[3][4] The resulting products are substituted biaryl compounds, which are crucial scaffolds in many pharmaceutical agents and functional materials.[5][6]
The fluorine substituent can enhance metabolic stability and modulate the electronic properties of the final product, while the methoxycarbonyl group provides a reactive handle for further synthetic transformations.[5] Validating the precise structure and isomeric purity of the resulting products is a critical step in the research and development process.
General Synthetic Pathway and Key Product
The most common application of this compound is the synthesis of fluorinated biaryl esters. A typical reaction involves coupling the boronic acid with an aryl halide (e.g., 4-bromotoluene) to produce a biphenyl derivative.
Figure 1. General Suzuki-Miyaura coupling reaction scheme.
Structural Validation Workflow
A multi-step analytical workflow is essential to unambiguously confirm the chemical structure, purity, and identity of the synthesized product. This process involves a combination of spectroscopic and chromatographic techniques.
Figure 2. Standard workflow for product structure validation.
Comparison with an Alternative Synthetic Route
To highlight the efficiency of the Suzuki coupling with this compound, we compare it to an alternative method for synthesizing fluorinated biaryls: the Ullmann reaction.[7] While historically significant, the Ullmann reaction typically requires harsh conditions and often results in lower yields compared to modern palladium-catalyzed methods. Other alternatives include Negishi and Stille couplings, which may offer advantages in specific contexts but often involve more sensitive or toxic organometallic reagents.[8][9]
Data Comparison: Suzuki vs. Ullmann Reaction
The following table summarizes typical performance metrics for the synthesis of a generic fluorinated biaryl compound.
| Parameter | Suzuki-Miyaura Coupling | Ullmann Reaction |
| Starting Materials | This compound + Aryl Halide | Aryl Iodide + Aryl Halide |
| Catalyst/Reagent | Palladium Catalyst (e.g., Pd(PPh₃)₄) | Copper Powder or Cu(I) Salts |
| Reaction Temperature | 80-110 °C | 150-250 °C |
| Typical Yield | 75-95% | 30-60%[7] |
| Substrate Scope | Broad, high functional group tolerance | Limited, sensitive to steric hindrance |
| Environmental Impact | Lower, due to milder conditions | Higher, requires stoichiometric copper |
Detailed Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure for the coupling of an aryl halide with this compound.[10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 eq.)
-
This compound (1.2 mmol, 1.2 eq.)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Base, e.g., Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture, 10 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Protocol: Product Characterization via NMR Spectroscopy
Objective: To confirm the covalent structure of the purified product.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a proton NMR spectrum. Confirm the presence of expected aromatic and methyl ester protons, paying attention to splitting patterns (coupling constants) which can confirm connectivity.
-
¹³C NMR: Acquire a carbon-13 NMR spectrum. Verify the number of unique carbon environments matches the expected structure. The carbonyl carbon of the ester should appear around 165-170 ppm.
-
¹⁹F NMR: Acquire a fluorine-19 NMR spectrum. A single peak will confirm the presence of the fluorine atom. Its chemical shift provides information about its electronic environment.
Expected Data Example (Methyl 2'-fluoro-4'-methyl-[1,1'-biphenyl]-3-carboxylate):
-
¹H NMR (CDCl₃, 400 MHz): Signals corresponding to the methyl ester protons (~3.9 ppm, singlet), the aromatic protons on both rings (7.0-8.0 ppm, complex multiplets), and the toluene methyl group (~2.4 ppm, singlet).
-
HRMS (ESI): Calculation for C₁₅H₁₃FO₂ [M+H]⁺ should match the observed mass to within 5 ppm, confirming the molecular formula.
References
- 1. innospk.com [innospk.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. "The Synthesis of Fluorinated Biaryls by Means of the Ullmann Reaction" by Thomas R. Patterson [epublications.marquette.edu]
- 8. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Selective synthesis of fluorinated biaryls by [MCl2(PhPEWO-F)] (M = Ni, Pd) catalysed Negishi cross-coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
Mechanistic Insights and Performance Benchmarking of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. The choice of the boronic acid is a critical parameter influencing reaction outcomes. This guide provides a comparative analysis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a valuable building block in medicinal chemistry, against other substituted phenylboronic acids. We present experimental data, detailed protocols, and a mechanistic overview to inform your synthetic strategies.
Performance Comparison of Substituted Phenylboronic Acids
The electronic and steric properties of substituents on the phenylboronic acid ring play a significant role in the efficiency of Suzuki-Miyaura couplings. The electron-withdrawing nature of the fluoro and methoxycarbonyl groups in this compound can influence its reactivity. While specific comparative data for this exact molecule is not extensively published, we can infer its likely performance by examining analogous systems.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 80 | 2 | 92 |
| 2-Fluorophenylboronic acid | Various aryl halides | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100-150 | 0.25 | High |
| 2,6-Difluorophenylboronic acid | 4-chloroanisole | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | RT | 0.5-2 | Excellent |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 82 |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 | - | 62 |
Data adapted from various sources for comparative purposes.[1][2][3][4] Conditions and yields are substrate-dependent.
The electron-withdrawing fluorine atom in 2-fluorophenylboronic acid can enhance reactivity and selectivity in Suzuki-Miyaura couplings.[5] This suggests that this compound would also be a highly reactive coupling partner. However, boronic acids with ortho-substituents can sometimes exhibit lower reactivity due to steric hindrance. The development of specialized catalysts and precatalysts has largely overcome these limitations, allowing for the efficient coupling of even challenging substrates.[2]
Mechanistic Pathway of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.[6] Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium complex. Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid like this compound. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
This compound (1.2-1.5 mmol, 1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).[3][7]
-
Seal the vessel with a rubber septum or cap.[7]
-
Evacuate and backfill the vessel with the inert gas three times to ensure an oxygen-free environment.[3][7]
-
Add the anhydrous, degassed solvent via syringe. The typical concentration is around 0.1-0.2 M with respect to the limiting reagent.[7]
Reaction Execution:
-
Conventional Heating: Place the reaction vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 12-24 hours).[7]
-
Microwave Irradiation: Place the sealed microwave vial into the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[6]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[6][7]
Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.[7]
-
Quench the reaction by adding water and transfer the mixture to a separatory funnel.[7]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[7]
-
Combine the organic layers and wash with brine.[7]
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[7]
Conclusion
This compound is a valuable reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. The presence of the electron-withdrawing fluoro and methoxycarbonyl substituents is expected to confer high reactivity. While direct mechanistic studies for this specific boronic acid are limited, a wealth of data from analogous systems provides a strong foundation for its successful application. By understanding the underlying mechanism and employing optimized reaction protocols, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Benchmarking 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid in Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of coupling partners is paramount in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science. This guide provides a comparative benchmark of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid against other commonly employed boronic acid reagents in the context of Suzuki-Miyaura cross-coupling reactions. While direct, comprehensive comparative studies on this specific reagent are limited in published literature, this guide collates available data on analogous compounds to provide valuable insights into its expected performance.
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, facilitating the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The electronic and steric nature of the substituents on the phenylboronic acid plays a critical role in the reaction's success, influencing yields, reaction times, and catalyst selection. This compound, with its electron-withdrawing fluoro and methoxycarbonyl groups, presents unique electronic properties that can influence its reactivity in cross-coupling reactions.
Performance Comparison of Substituted Phenylboronic Acids
The following table summarizes typical yields obtained with various substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. This data, compiled from various sources, provides a baseline for comparing the potential performance of this compound with other reagents. It is important to note that reaction conditions such as the catalyst, base, solvent, and temperature are critical variables and have been optimized for each specific case.
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 100 | 24 | 92 |
| 2-Nitrophenylboronic acid | Various aryl halides | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | 12 | 70-90 |
| 4-Methoxyphenylboronic acid | 4-Iodoanisole | Pd/C | K₂CO₃ | DMF | MW (90 min) | 1.5 | 92 |
| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 82 |
| 2-Furanboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | - | 62 |
Experimental Protocols
A generalized experimental procedure for a Suzuki-Miyaura cross-coupling reaction is provided below. Optimization of the catalyst, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding substrates like this compound.
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dried reaction vessel (e.g., a Schlenk tube) under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, DMF, or a mixture with water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the reaction vessel in a preheated oil bath or microwave reactor and stir vigorously for the specified time (typically ranging from minutes to 24 hours) at the desired temperature (typically between 80-150 °C).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Mandatory Visualizations
To further elucidate the chemical processes and logical workflows, the following diagrams have been generated.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for selecting reagents in a Suzuki-Miyaura coupling.
cost-benefit analysis of using "2-Fluoro-3-(methoxycarbonyl)phenylboronic acid" in synthesis
In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Phenylboronic acids are foundational reagents in modern organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds. This guide provides a detailed cost-benefit analysis of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid (CAS 1315476-07-3), comparing its performance and cost against structurally similar alternatives. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in reagent selection.
Cost and Availability Comparison
The economic viability of a synthetic route is a critical factor in both academic and industrial research. The cost of starting materials can significantly impact project budgets and the overall feasibility of scaling up a synthesis. Below is a comparison of the approximate costs and availability of this compound and its alternatives. Prices are collated from various suppliers and are subject to change.
| Compound Name | CAS Number | Structure | Approximate Price (USD/1g) |
| This compound | 1315476-07-3 | $167 - $312[1] | |
| 3-Methoxycarbonylphenylboronic acid | 99769-19-4 | $21 - $29[2] | |
| 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid | 874219-35-9 | $29 - $121[3] | |
| 3-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 505083-04-5 | Varies | |
| 2-Fluorophenylboronic acid | 1993-03-9 | $35[4] | |
| Phenylboronic acid | 98-80-6 | $4 - $6[5][6][7] |
Analysis: The data clearly indicates that the substitution pattern significantly impacts the cost. The parent compound, phenylboronic acid, is the most cost-effective option. The addition of a methoxycarbonyl group increases the price, and the further addition of a fluorine atom, particularly in the 2- and 3-positions, leads to a substantial increase in cost for the target compound. This price differential is likely due to a more complex and potentially lower-yielding synthesis of the target molecule.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The "benefit" of using a more expensive reagent lies in its performance, which can manifest as higher yields, faster reaction times, or enhanced selectivity. The electronic properties of the substituents on the phenylboronic acid play a crucial role in the efficiency of the Suzuki-Miyaura coupling.
-
Electron-Withdrawing Groups (EWGs): Groups like fluorine and methoxycarbonyl are electron-withdrawing. EWGs can increase the rate of the transmetalation step in the Suzuki-Miyaura catalytic cycle, which can lead to higher yields and faster reactions.[8] However, highly fluorinated phenylboronic acids can also be prone to protodeboronation (replacement of the boronic acid group with a hydrogen), which is a competing side reaction that can lower the yield.
-
Steric Hindrance: Substituents in the ortho position (like the fluorine atom in the target compound) can introduce steric hindrance, which may slow down the reaction rate compared to less hindered isomers.
The following table summarizes typical reported yields for Suzuki-Miyaura couplings of various phenylboronic acids with aryl bromides. It is important to note that direct comparative studies under identical conditions are scarce, and yields are highly dependent on the specific coupling partners, catalyst, base, and solvent system used.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | >95 |
| Phenylboronic acid | Bromobenzene | Pd(OAc)₂ / Ligand | Cs₂CO₃ | Dioxane | RT | 2 | 99[9] |
| 2-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90[10] |
| 4-(Methoxycarbonyl)phenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 95-98 |
| Boronic acids with EWGs | Aryl Bromides | Pd(OAc)₂ / Ligand | K₂CO₃ | EtOH/H₂O | 80-100 | 1-4 | 72-90+[11] |
Analysis: While specific data for this compound is not available in a comparative context, the general trends suggest that phenylboronic acids with electron-withdrawing groups are highly effective coupling partners, often providing excellent yields. The combination of both a fluoro and a methoxycarbonyl group is expected to enhance reactivity, although the ortho-fluoro substituent may introduce some steric challenges. The high cost of the target compound suggests that its use would be justified in cases where its specific electronic and steric properties are required to achieve a desired outcome, such as in the synthesis of complex pharmaceutical intermediates where maximizing yield and purity is critical and alternative reagents have failed.
Visualizing the Chemistry: Diagrams and Workflows
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general guideline for performing a Suzuki-Miyaura cross-coupling reaction with a substituted phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid derivative (e.g., this compound) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.02-0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DMF/water mixture) (5-10 mL)
-
Reaction vessel (e.g., Schlenk flask or sealed vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture. If the solvent is a mixture containing water, ensure the base is dissolved.
-
Reaction: Place the vessel in a preheated oil bath and stir the mixture at the desired temperature (typically ranging from room temperature to 110 °C).
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.
-
Extraction: Separate the organic layer and extract the aqueous layer two more times with the organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to yield the final biaryl product.
Conclusion
The cost-benefit analysis of This compound reveals a trade-off between cost and potential performance. Its significantly higher price compared to simpler analogues like phenylboronic acid or 3-methoxycarbonylphenylboronic acid necessitates a clear justification for its use. The benefit lies in the specific reactivity imparted by the ortho-fluoro and meta-methoxycarbonyl substituents. These electron-withdrawing groups are known to enhance the efficiency of Suzuki-Miyaura couplings, potentially leading to higher yields and faster reaction times, which can be crucial in complex, multi-step syntheses.
For researchers in drug development and materials science, the use of this reagent is most appropriate when the specific substitution pattern is essential for the target molecule's biological activity or material properties, and when other, more economical alternatives have proven ineffective. For routine syntheses where this specific substitution is not required, less expensive alternatives offer a more economically viable path. Ultimately, the decision to use this premium reagent should be based on a careful evaluation of the synthetic goals, the performance of alternative reagents, and budgetary constraints.
References
- 1. usbio.net [usbio.net]
- 2. 3-メトキシカルボニルフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. dir.indiamart.com [dir.indiamart.com]
- 6. 苯基硼酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. boronmolecular.com [boronmolecular.com]
- 8. innospk.com [innospk.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid in Complex Molecule Synthesis: A Comparative Review
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Among the vast array of reagents available for cross-coupling reactions, 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid has emerged as a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical candidates. This guide provides a comparative analysis of its performance against alternative reagents, supported by experimental data and detailed protocols, to inform strategic decisions in synthetic chemistry.
This compound is a versatile bifunctional reagent that plays a significant role in modern organic synthesis, primarily through its application in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone in the formation of carbon-carbon bonds, essential for the assembly of biaryl and heteroaryl structures that are prevalent in medicinal chemistry. The unique substitution pattern of this boronic acid, featuring a fluorine atom and a methoxycarbonyl group ortho and meta to the boronic acid moiety, respectively, imparts distinct reactivity and structural characteristics to the resulting coupled products.
The presence of the electron-withdrawing fluorine atom can influence the electronic properties of the molecule, potentially enhancing metabolic stability and modulating the acidity of the boronic acid. The methoxycarbonyl group provides a convenient handle for further functionalization, allowing for the extension of the molecular scaffold. These features make this compound a sought-after intermediate in the synthesis of high-value compounds, including kinase inhibitors and other therapeutic agents.
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The efficacy of a boronic acid in a Suzuki-Miyaura coupling is evaluated by several factors, including reaction yield, reaction time, and functional group tolerance. While direct head-to-head comparative studies for this compound against a comprehensive set of alternatives for the synthesis of a single target molecule are not extensively documented in a single source, a comparative analysis can be constructed from available literature data on analogous systems.
The electron-withdrawing nature of the substituents on this compound can present both advantages and challenges. Electron-deficient boronic acids can sometimes exhibit slower reaction rates compared to their electron-rich counterparts. However, the appropriate choice of catalyst, ligand, and base can overcome this and lead to excellent yields.
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | |
| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | |
| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |
This table provides a baseline for typical yields obtained with various substituted phenylboronic acids under optimized conditions. The performance of this compound is expected to be influenced by its specific electronic and steric properties.
Key Applications in the Synthesis of Bioactive Molecules
This compound has been instrumental in the synthesis of a variety of biologically active compounds. Its utility is particularly evident in the development of kinase inhibitors, a major class of targeted cancer therapeutics. The 2-fluoro-3-carboxyphenyl moiety, readily accessible from this boronic acid, is a common structural motif in many such inhibitors.
For instance, this building block is crucial for the synthesis of precursors to complex heterocyclic scaffolds, such as imidazopyridines and pyrazolopyridines, which are privileged structures in kinase inhibitor design. The strategic placement of the fluorine and methoxycarbonyl groups allows for fine-tuning of the pharmacokinetic and pharmacodynamic properties of the final drug candidates.
Experimental Protocols
A general procedure for a Suzuki-Miyaura coupling reaction is provided below. It is important to note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, especially with electronically demanding substrates.
General Procedure for Suzuki-Miyaura Coupling
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).
-
Add the degassed solvent (e.g., toluene, dioxane, DMF/water mixture, 5-10 mL).
Reaction Execution:
-
Stir the mixture at the desired temperature (ranging from room temperature to reflux).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or recrystallization.
Logical Workflow for Reagent Selection
The decision to use this compound or an alternative should be based on a careful consideration of the synthetic target and the desired properties of the final molecule. The following diagram illustrates a logical workflow for this selection process.
Caption: A decision-making workflow for selecting the appropriate boronic acid.
Signaling Pathway Context: Kinase Inhibition
The end products synthesized using this compound often target key signaling pathways implicated in diseases like cancer. For example, many kinase inhibitors function by blocking the ATP binding site of a specific kinase, thereby inhibiting its activity and disrupting downstream signaling cascades that promote cell proliferation and survival.
Caption: Inhibition of a kinase signaling pathway by a synthesized inhibitor.
A Comparative Guide to the Suzuki-Miyaura Coupling Performance of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine and ester functionalities into biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is a valuable building block for this purpose, offering unique electronic properties that can influence molecular conformation and binding affinities. This guide provides a comparative analysis of its performance in Suzuki-Miyaura cross-coupling reactions, benchmarked against structurally similar boronic acids. Due to a scarcity of published data for this specific reagent, a representative case study is presented alongside documented examples for its analogs to provide a comprehensive performance overview.
Performance Comparison of Substituted Phenylboronic Acids
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the substituents on the phenylboronic acid. The following tables summarize typical yields obtained with various substituted phenylboronic acids, providing a baseline for comparison.
Table 1: Performance of this compound and a Close Analog in Suzuki-Miyaura Coupling
| Boronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromopyridine (Representative) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | ~85-95 (Expected) | General Protocols |
| 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | Methyl 6-acetamido-2-chloropyrimidine-4-carboxylate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 60 | 2 | >90 | Patent EP2797933B1 |
Table 2: Performance of Other Fluorinated and Substituted Phenylboronic Acids
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Fluorophenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 92 | Published studies |
| 3-Carboxyphenylboronic acid | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | 8 | 88 | Published studies |
| 2-Fluoro-4-(methoxycarbonyl)phenylboronic acid | 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 16 | 78 | Published studies |
| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the Suzuki-Miyaura reactions cited above.
Protocol 1: Representative Suzuki-Miyaura Coupling of this compound with 4-Bromopyridine
This protocol is a generalized procedure based on standard conditions for similar couplings.
Materials:
-
This compound (1.2 equiv)
-
4-Bromopyridine (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture), degassed
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-bromopyridine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid with a Pyrimidine Derivative (Adapted from Patent EP2797933B1)
Materials:
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.1 equiv)
-
Methyl 6-acetamido-2-chloropyrimidine-4-carboxylate (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene and Water, both degassed
Procedure:
-
In a reaction vessel under an inert atmosphere, combine 4-chloro-2-fluoro-3-methoxyphenylboronic acid, methyl 6-acetamido-2-chloropyrimidine-4-carboxylate, and potassium phosphate.
-
Add degassed toluene and water.
-
In a separate vessel, prepare the catalyst system by dissolving Pd(OAc)₂ and SPhos in degassed toluene.
-
Add the catalyst solution to the reaction mixture.
-
Heat the mixture to 60°C and stir for 2 hours.
-
After cooling, separate the organic and aqueous layers.
-
The organic layer containing the product can be used in subsequent steps or purified further by standard methods.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow
To better understand the reaction dynamics and experimental setup, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Assessing the Green Chemistry Profile of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and pharmaceutical development, the principles of green chemistry are increasingly paramount. The selection of reagents and building blocks plays a pivotal role in minimizing environmental impact, enhancing safety, and improving overall process efficiency. This guide provides a comprehensive green chemistry assessment of 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, a key intermediate in organic synthesis, particularly in the widely utilized Suzuki-Miyaura cross-coupling reaction. We will compare its performance and environmental footprint against alternative coupling partners, supported by experimental data and detailed protocols.
Introduction to this compound
This compound is a versatile organoboron compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxycarbonyl group, imparts specific reactivity and properties that are highly desirable in pharmaceutical and materials science research. The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds.[1][2][3]
Green Chemistry Assessment: A Holistic View
A thorough green chemistry evaluation extends beyond reaction yields to encompass a range of factors, including the synthesis of the starting material, the nature of solvents and catalysts, energy consumption, and the generation of waste.
Synthesis of Boronic Acids:
The production of boronic acids, including this compound, often involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. While effective, these methods can have a significant environmental impact due to the use of pyrophoric organometallic reagents and cryogenic conditions. Greener alternatives for the synthesis of boronic acids are an active area of research, with a focus on direct C-H borylation and other more atom-economical methods.[4][5]
Toxicity and Safety Profile:
Boronic acids as a class are generally considered to have low inherent toxicity, which has contributed to the widespread adoption of the Suzuki-Miyaura coupling in the pharmaceutical industry.[6][7] However, some boronic acids and their derivatives have been found to be mutagenic, likely due to the generation of organic radicals via oxidation.[6] It is important to note that boric acid itself can be toxic at high exposures.[8][9] Overall, most boronic acid compounds exhibit low toxicity.[10]
Comparison with Alternative Reagents:
The Suzuki-Miyaura reaction, utilizing boronic acids, is often favored over other cross-coupling reactions from a green chemistry perspective. The table below provides a comparative overview of boronic acids and their common alternatives.
| Coupling Partner | Advantages | Disadvantages | Green Chemistry Considerations |
| Organoborons (Boronic Acids) | Generally low toxicity, air and moisture stable, commercially available, byproducts are often inorganic and easily removed. | Potential for protodeboronation, some derivatives can be mutagenic. | Favorable due to low toxicity and stable nature.[6][7] |
| Organotins (Stille Coupling) | High functional group tolerance, effective for a wide range of substrates. | Highly toxic reagents and byproducts, difficult to remove tin residues from products. | Poor green profile due to the high toxicity of organotin compounds. |
| Organozincs (Negishi Coupling) | High reactivity, useful for complex syntheses. | Highly reactive and moisture-sensitive reagents, often require anhydrous conditions. | Moderate green profile; less toxic than organotins but requires stringent reaction conditions. |
| Organosilicons (Hiyama Coupling) | Low toxicity, environmentally benign silicon byproducts. | Often require activation with fluoride, which can be hazardous. | Good green profile due to low toxicity, but the need for fluoride activators can be a drawback. |
Table 1: Comparison of Common Cross-Coupling Reagents
Optimizing the Greenness of Suzuki-Miyaura Couplings
Recent advancements in catalysis and reaction engineering have focused on making the Suzuki-Miyaura coupling even more environmentally friendly. Key areas of improvement include:
-
Solvent Selection: Moving away from hazardous solvents like DMF and dioxane towards greener alternatives such as water, ethanol, or bio-based solvents like 2-methyltetrahydrofuran.[11][12][13]
-
Catalyst Efficiency: Developing highly active palladium catalysts that can be used at very low loadings (ppm levels), and exploring the use of more abundant and less toxic metals like nickel or iron.[14]
-
Energy Consumption: Utilizing milder reaction conditions, such as room temperature reactions, to reduce energy consumption.[11][15]
-
Waste Reduction: Implementing one-pot procedures that combine borylation and coupling steps, thus minimizing waste and improving process efficiency.[4][5]
The following workflow illustrates a green chemistry approach to a Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Representative Protocol for a Green Suzuki-Miyaura Coupling:
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide in an aqueous medium.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (0.01 mol%)
-
Triphenylphosphine (0.02 mol%)
-
Potassium carbonate (2.0 equiv)
-
Water (as solvent)
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask, add the aryl bromide, this compound, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Add a sufficient amount of water to dissolve the reagents and allow for efficient stirring.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Protocol for a Conventional Suzuki-Miyaura Coupling:
This protocol outlines a more traditional approach using an organic solvent.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (2 mol%)
-
Sodium carbonate (2.0 equiv)
-
Toluene/Ethanol/Water mixture (4:1:1)
-
Ethyl acetate (for extraction)
Procedure:
-
In a Schlenk flask, combine the aryl bromide, this compound, sodium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction to 100 °C and stir for 12-16 hours.
-
After cooling, add water to the reaction mixture and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and remove the solvent in vacuo.
-
Purify the residue by flash chromatography.
Data Presentation: A Comparative Analysis
The following table summarizes key green chemistry metrics for the two protocols described above.
| Metric | Green Protocol (Water) | Conventional Protocol (Toluene) |
| Solvent | Water | Toluene/Ethanol/Water |
| Catalyst Loading | 0.01 mol% | 2 mol% |
| Reaction Temperature | 80 °C | 100 °C |
| Reaction Time | 4-6 hours | 12-16 hours |
| Atom Economy | High | High |
| E-Factor (Environmental Factor) | Lower | Higher |
| Process Mass Intensity (PMI) | Lower | Higher |
Table 2: Comparison of Green and Conventional Suzuki-Miyaura Protocols
The following diagram illustrates the logical relationship in assessing the greenness of a chemical process.
Conclusion
This compound is a valuable reagent in organic synthesis, and its application in Suzuki-Miyaura cross-coupling reactions can be aligned with the principles of green chemistry. By selecting environmentally benign solvents, utilizing highly active catalysts at low loadings, and optimizing reaction conditions, the environmental impact of processes using this boronic acid can be significantly minimized. While the synthesis of the boronic acid itself presents opportunities for green innovation, its use in catalysis-driven transformations offers a clear path toward more sustainable chemical manufacturing. For researchers and drug development professionals, a conscious and informed approach to reagent selection and process design is critical in advancing the goals of green chemistry.
References
- 1. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 2. innospk.com [innospk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Environmentally friendly Miyaura Borylations allowing for green, 1-pot borylation/Suzuki–Miyaura couplings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. labinsights.nl [labinsights.nl]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boric acid toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. preprints.org [preprints.org]
- 15. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Fluoro-3-(methoxycarbonyl)phenylboronic Acid: A Procedural Guide
For researchers and professionals in the pharmaceutical and chemical synthesis fields, the responsible management and disposal of specialized reagents like 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, synthesized from the safety data sheets of structurally similar boronic acid derivatives. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Hazard Information
This compound and related compounds are classified as irritants. All handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood, to prevent exposure.
| Hazard Classification | GHS Statements | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Step-by-Step Disposal Protocol
The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste. It must not be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation :
-
Designate a specific waste container, compatible with the chemical (e.g., high-density polyethylene [HDPE] or glass), for the collection of this compound waste.
-
Clearly label the container with "Hazardous Waste" and the full chemical name.
-
Do not mix this waste with other incompatible chemicals. It should be segregated from strong oxidizing agents.[1]
-
-
Container Management :
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated, well-ventilated, and secure area, away from general laboratory traffic.[1]
-
-
Disposal of Solid Waste :
-
For spills, carefully sweep or shovel the solid material into the designated hazardous waste container, minimizing dust generation.[2]
-
Contaminated materials such as pipette tips, gloves, and absorbent pads that have come into contact with the chemical must also be placed in the same hazardous waste container.[1]
-
-
Disposal of Empty Containers :
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate from this process must be collected and disposed of as hazardous chemical waste in the designated container.[1]
-
After triple-rinsing and ensuring the container is free of residue, it may be disposed of as non-hazardous waste, in accordance with institutional policies.
-
-
Final Disposal :
-
The disposal of the collected hazardous waste must be handled by a licensed professional waste disposal service.[3]
-
Arrange for the disposal as special waste in consultation with your local waste disposal authority and in accordance with national and regional regulations.[4] The contents should be disposed of at an approved waste disposal plant.[5][6] This may involve removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[2]
-
Experimental Workflow for Disposal
Caption: Disposal Workflow for Boronic Acid Waste
References
Personal protective equipment for handling 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
Based on data for analogous compounds, 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] All personal contact, including the inhalation of dust, should be avoided.[3]
Hazard Identification Summary
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity (single exposure) | Category 3: May cause respiratory irritation.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing. | To protect eyes from contact with dust particles and potential splashes which can cause serious irritation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected prior to use.[4] | To prevent skin contact and potential irritation.[4] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat. | To protect skin from accidental spills and contamination.[4] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1] | To prevent respiratory tract irritation from dust inhalation.[4] |
Operational and Handling Plan
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Keep the container tightly closed when not in use.[4]
-
Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE as hazardous waste.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[4]
Waste Disposal Protocol
-
Waste Characterization and Segregation:
-
All chemical waste must be properly characterized.
-
This compound waste should be segregated from other waste streams. Never mix boronic acids with incompatible materials like strong oxidizing agents, strong acids, or strong bases.[6]
-
-
Waste Collection:
-
Solid Waste: Collect unused or contaminated solid materials in a designated, sealable container clearly labeled as "Hazardous Waste."
-
Liquid Waste: If in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's Environmental Health and Safety (EHS) personnel or a licensed waste disposal company.[5]
-
-
Empty Containers:
-
Empty containers must be triple rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines.
-
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
Spill Management
In the event of a spill, follow these procedural steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[7]
-
Clean-up: Carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.
Caption: PPE selection workflow for handling the specified boronic acid.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
